Substance P, Free Acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C63H97N17O14S |
|---|---|
Peso molecular |
1348.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C63H97N17O14S/c1-37(2)33-45(56(87)76-44(62(93)94)27-32-95-3)72-52(83)36-71-53(84)46(34-38-15-6-4-7-16-38)77-57(88)47(35-39-17-8-5-9-18-39)78-55(86)41(23-25-50(66)81)73-54(85)42(24-26-51(67)82)74-58(89)49-22-14-31-80(49)61(92)43(20-10-11-28-64)75-59(90)48-21-13-30-79(48)60(91)40(65)19-12-29-70-63(68)69/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,81)(H2,67,82)(H,71,84)(H,72,83)(H,73,85)(H,74,89)(H,75,90)(H,76,87)(H,77,88)(H,78,86)(H,93,94)(H4,68,69,70)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
Clave InChI |
XHWDVRRNQHMAPE-CUZNLEPHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Biological Profile of Substance P, Free Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino-acid neuropeptide of the tachykinin family, is a key mediator in a diverse array of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contractility. Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily. The native form of Substance P possesses a C-terminal amide, a common post-translational modification in many neuropeptides that is often critical for full biological activity. This technical guide provides an in-depth exploration of the biological activity of Substance P, Free Acid, the deamidated form of the peptide, highlighting its distinct pharmacological profile and the underlying molecular mechanisms.
The Critical Role of the C-Terminal Amide
Structure-activity relationship studies have unequivocally demonstrated the importance of the C-terminal methionyl-amide for the potent and multifaceted biological activity of Substance P. The replacement of this amide group with a free carboxylic acid significantly alters the peptide's interaction with the NK1R, leading to a marked reduction in overall potency and a fascinating display of biased agonism. While this compound retains some biological activity, its profile diverges significantly from its amidated counterpart, a crucial consideration for researchers in pharmacology and drug development.
Quantitative Analysis of Biological Activity
While specific quantitative data for this compound is limited in publicly available literature, existing studies consistently report a significant decrease in its binding affinity and functional potency at the NK1 receptor compared to the amidated form. One study noted that the exchange of the C-terminal amide with a carboxylic acid reduces the relative activity and affinity by at least two-fold.
A key study has provided crucial insights into the differential signaling of Substance P and its metabolites. It was found that while amidated Substance P potently stimulates both intracellular calcium mobilization and cyclic AMP (cAMP) accumulation, the C-terminal deamidation (resulting in the free acid form) leads to a peptide that can still induce an increase in intracellular calcium but is unable to stimulate cAMP production. This demonstrates a clear biased agonism for the Gq-mediated pathway over the Gs-mediated pathway.
For comparative purposes, the following table includes known values for amidated Substance P.
| Ligand | Assay Type | Parameter | Value (M) | Cell Line |
| Substance P (Amidated) | Calcium Mobilization | -log EC50 | 8.5 ± 0.3 | HEK293 cells expressing NK1R |
| Substance P (Amidated) | cAMP Accumulation | -log EC50 | 7.8 ± 0.1 | HEK293 cells expressing NK1R |
| This compound | Calcium Mobilization | EC50 | Data not available | - |
| This compound | cAMP Accumulation | EC50 | Inactive | HEK293 cells expressing NK1R |
Table 1: Comparative Agonist Potency at the Human NK1 Receptor. Data for amidated Substance P is derived from a study on its cellular metabolism[1]. Data for this compound on cAMP accumulation is also from the same source, indicating a lack of activity.
Signaling Pathways of the NK1 Receptor
The NK1 receptor, upon activation by Substance P, couples to multiple G protein subtypes, initiating distinct downstream signaling cascades. The two primary pathways involve Gαq (Gq) and Gαs (Gs) proteins.
Gq-Mediated Signaling Pathway
Activation of the Gq pathway is the canonical signaling route for the NK1 receptor. This cascade leads to the mobilization of intracellular calcium, a key event in many of Substance P's physiological effects.
References
Substance P, Free Acid: An Inactive Analog Lacking Full Biological Efficacy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological activity of Substance P, Free Acid, an analog of the neuropeptide Substance P. Through a comprehensive review of available data, this document establishes that this compound is largely considered an inactive or, at best, a significantly less potent analog of Substance P. This reduced activity is primarily attributed to the absence of the C-terminal amide, a structural feature critical for high-affinity binding to the neurokinin-1 receptor (NK-1R) and subsequent signal transduction.
Core Conclusion: The Critical Role of the C-Terminal Amide
Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, exerts its diverse physiological effects by binding to and activating the NK-1R, a G protein-coupled receptor (GPCR). A substantial body of evidence indicates that the C-terminal methioninamide residue is paramount for its biological function. The conversion of this amide to a carboxylic acid moiety, resulting in this compound, leads to a dramatic reduction in both receptor affinity and functional potency. While some studies suggest a residual, biased activity towards certain signaling pathways, the consensus in the scientific literature points towards its classification as an inactive analog for most practical purposes.
Data Presentation: A Comparative Overview
Precise quantitative data comparing the binding affinity and functional potency of this compound to Substance P is not widely available in public literature, underscoring its limited utility as a research tool. However, based on qualitative and semi-quantitative reports, a comparative summary is presented below.
Table 1: Comparative Binding Affinity for the NK-1 Receptor
| Compound | Structure | Binding Affinity (Ki or IC50) | Key Findings |
| Substance P | RPKPQQFFGLM-NH₂ | High (nanomolar range) | The endogenous, high-affinity ligand for the NK-1 receptor. |
| This compound | RPKPQQFFGLM-OH | Significantly Reduced | Replacement of the C-terminal amide with a carboxylic acid reduces relative affinity at least two-fold[1]. Specific quantitative values are not readily available. |
Table 2: Comparative Functional Activity at the NK-1 Receptor
| Compound | Calcium Mobilization (EC50) | cAMP Accumulation (EC50) | Key Findings |
| Substance P | Potent (nanomolar range) | Potent (nanomolar range) | Activates both Gq/11 and Gs signaling pathways. |
| This compound | Markedly Reduced Potency | Activity Largely Abolished | C-terminal deamidation results in peptides that may retain a limited ability to increase intracellular calcium but lose the ability to increase cAMP[2][3][4]. Specific EC50 values are not readily available. |
Signaling Pathways of Substance P
Substance P, upon binding to the NK-1 receptor, initiates a cascade of intracellular signaling events through the activation of heterotrimeric G proteins, primarily Gq/11 and Gs.
Gq/11-Mediated Pathway
Activation of the Gq/11 pathway by Substance P leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to many of the excitatory effects of Substance P.
Gs-Mediated Pathway
In addition to the Gq/11 pathway, Substance P can also activate the Gs protein, leading to the stimulation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). This pathway is often associated with longer-term cellular effects, including changes in gene expression. This compound appears to be particularly deficient in activating this signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Substance P and its analogs at the NK-1 receptor.
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the NK-1 receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express the NK-1 receptor (e.g., CHO or HEK293 cells stably transfected with the NK-1R gene) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled NK-1R ligand (e.g., [³H]Substance P), and varying concentrations of the unlabeled competitor (Substance P or this compound).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Fluorescence-Based Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate the Gq/11 pathway by detecting changes in intracellular calcium concentration.
Methodology:
-
Cell Preparation: Plate cells expressing the NK-1 receptor (e.g., HEK293-NK1R) in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The dye will be cleaved to its active, cell-impermeant form within the cells.
-
Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities to add varying concentrations of Substance P or this compound to the wells.
-
Signal Detection: Immediately after compound addition, monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Conclusion
This compound serves as a clear example of the stringent structural requirements for the activation of the NK-1 receptor. The C-terminal amide is not merely a minor modification but a critical determinant of biological activity. Its absence in this compound results in a molecule with drastically reduced affinity and functional efficacy, rendering it an inactive analog in most biological contexts. For researchers investigating the Substance P/NK-1R system, it is imperative to use the correctly amidated peptide to ensure biologically relevant and reproducible results. The free acid form may hold some interest for studies on biased agonism but should not be considered a substitute for the native Substance P.
References
- 1. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P, Free Acid molecular structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP) is a neuropeptide of the tachykinin family, playing a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. Its biological activity is primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. A critical structural feature for this activity is the amidation of its C-terminus. The free acid form of Substance P, lacking this amide group, is generally considered to be biologically inactive. This technical guide provides an in-depth overview of the molecular structure and properties of Substance P, free acid, with a particular focus on the structural basis for its lack of activity. Detailed experimental protocols for studying tachykinin systems and visualization of key signaling pathways are also presented to aid researchers in this field.
Molecular Structure and Properties
Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met. The biologically active form possesses a C-terminal methioninamide. The free acid form, by contrast, terminates with a carboxyl group. This seemingly minor difference has profound implications for the peptide's three-dimensional structure and its ability to interact with the NK1 receptor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆₃H₉₇N₁₇O₁₄S | [1][2] |
| Molecular Weight | ~1347.6 g/mol | [1][2] |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met | [3] |
| CAS Number | 71977-09-8 | [4] |
| Solubility | Soluble in water and DMSO | [5] |
| pKa | Data not available | |
| Stability | Lyophilized powder is stable for extended periods at -20°C. Solutions should be used fresh. Substance P is susceptible to degradation by various proteases.[6] |
Biological Properties
The C-terminal amide of Substance P is crucial for its biological activity.[1] The free acid form exhibits significantly reduced or no affinity for the NK1 receptor and consequently lacks the ability to trigger downstream signaling cascades.[7] This is attributed to a conformational difference between the amidated and free acid forms, which prevents the latter from adopting the necessary orientation to bind effectively to the receptor's active site.[8]
Due to its biological inactivity, quantitative data on receptor binding affinity and functional potency for this compound are largely unavailable in the scientific literature, as research efforts are concentrated on the active, amidated form. Table 2 highlights the known activity of amidated Substance P for comparison.
| Parameter | Substance P (amidated) | This compound | Reference |
| NK1 Receptor Binding Affinity (Ki/Kd) | High affinity (nanomolar range) | Very low to no affinity | [9][10] |
| NK2 Receptor Binding Affinity (Ki/Kd) | Lower affinity | Data not available | [9] |
| NK3 Receptor Binding Affinity (Ki/Kd) | Lower affinity | Data not available | [9] |
| Potency (EC₅₀/IC₅₀) | Potent agonist (nanomolar range) | Inactive | [7] |
Signaling Pathway
Substance P exerts its effects by binding to the NK1 receptor, which is coupled to the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade, as depicted in the diagram below.
Experimental Protocols
The study of Substance P and its analogs often involves receptor binding assays and functional assays to determine affinity and potency. Below are detailed methodologies for two common experimental approaches.
Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor using a radiolabeled ligand.
1. Membrane Preparation:
- Homogenize tissues or cells expressing the NK1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
- Centrifuge the homogenate at low speed to remove large debris.
- Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Assay:
- On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- In a 96-well plate, add the following to each well in a final volume of 250 µL:
- 150 µL of the membrane preparation (optimized protein concentration).
- 50 µL of the unlabeled test compound at various concentrations (or buffer for total binding).
- 50 µL of a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).
- To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled NK1 receptor ligand.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
3. Filtration and Counting:
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
- Quantify the radioactivity bound to the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the log concentration of the test compound.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
membrane_prep [label="1. Membrane Preparation\n(Homogenization, Centrifugation, Washing)"];
protein_quant [label="2. Protein Quantification\n(BCA Assay)"];
assay_setup [label="3. Assay Setup (96-well plate)\n- Membranes\n- Unlabeled Compound\n- Radiolabeled Ligand"];
incubation [label="4. Incubation\n(e.g., 60 min at 30°C)"];
filtration [label="5. Filtration and Washing"];
scintillation [label="6. Scintillation Counting"];
data_analysis [label="7. Data Analysis\n(IC₅₀ and Ki determination)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> membrane_prep;
membrane_prep -> protein_quant;
protein_quant -> assay_setup;
assay_setup -> incubation;
incubation -> filtration;
filtration -> scintillation;
scintillation -> data_analysis;
data_analysis -> end;
}
Competitive ELISA for Substance P Quantification
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Substance P in a sample.
1. Plate Preparation:
- Coat a 96-well microplate with a specific anti-Substance P antibody overnight at 4°C.
- Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
- Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
- Wash the plate again.
2. Competitive Reaction:
- Prepare a series of Substance P standards of known concentrations.
- In separate tubes, pre-incubate the standards or unknown samples with a fixed amount of enzyme-labeled Substance P (e.g., Substance P-HRP conjugate).
- Add these mixtures to the antibody-coated wells.
- Incubate for a defined period (e.g., 1-2 hours) at room temperature to allow the unlabeled (from the sample/standard) and labeled Substance P to compete for binding to the immobilized antibody.
3. Detection:
- Wash the plate thoroughly to remove any unbound labeled and unlabeled Substance P.
- Add a substrate solution for the enzyme (e.g., TMB for HRP).
- Incubate in the dark at room temperature to allow for color development. The intensity of the color will be inversely proportional to the amount of Substance P in the sample.
- Stop the reaction by adding a stop solution (e.g., sulfuric acid).
4. Data Analysis:
- Read the absorbance of each well at the appropriate wavelength using a microplate reader.
- Generate a standard curve by plotting the absorbance versus the log of the concentration of the Substance P standards.
- Determine the concentration of Substance P in the unknown samples by interpolating their absorbance values on the standard curve.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
plate_prep [label="1. Plate Preparation\n(Antibody Coating, Washing, Blocking)"];
competition [label="2. Competitive Reaction\n(Add pre-incubated sample/standard\nand enzyme-labeled SP)"];
incubation_wash1 [label="3. Incubation and Washing"];
detection [label="4. Detection\n(Add Substrate, Incubate)"];
stop_reaction [label="5. Stop Reaction"];
read_absorbance [label="6. Read Absorbance"];
data_analysis [label="7. Data Analysis\n(Standard Curve, Quantification)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> plate_prep;
plate_prep -> competition;
competition -> incubation_wash1;
incubation_wash1 -> detection;
detection -> stop_reaction;
stop_reaction -> read_absorbance;
read_absorbance -> data_analysis;
data_analysis -> end;
}
Conclusion
This compound, serves as a crucial control peptide in tachykinin research, highlighting the indispensable role of the C-terminal amide in conferring biological activity. Its lack of affinity for neurokinin receptors underscores the precise structural requirements for ligand-receptor interaction. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the complex biology of Substance P and the broader family of tachykinin neuropeptides. A thorough understanding of both the active and inactive forms of these peptides is essential for the rational design and development of novel therapeutics targeting the tachykinin system.
References
- 1. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Comparison of the conformation of active and nonactive backbone cyclic analogs of substance P as a tool to elucidate features of the bioactive conformation: NMR and molecular dynamics in DMSO and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
The Discovery and History of Substance P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP) is a neuropeptide of the tachykinin family, renowned for its role as a potent neurotransmitter and neuromodulator in the central and peripheral nervous systems. Since its initial discovery, extensive research has elucidated its critical functions in pain transmission, neurogenic inflammation, and mood regulation. This technical guide provides an in-depth exploration of the discovery and history of Substance P, with a particular focus on the structural significance of its C-terminal amide in contrast to its free acid form. Detailed experimental protocols, quantitative data, and visualizations of its signaling pathways are presented to offer a comprehensive resource for professionals in the field.
Discovery and Historical Timeline
The journey of Substance P from a crude tissue extract to a well-characterized neuropeptide is a testament to decades of scientific inquiry.
Initial Discovery (1931): In 1931, Ulf von Euler and John H. Gaddum, while working in Sir Henry Dale's laboratory in London, discovered a biologically active substance in alcoholic extracts of equine brain and intestine.[1][2][3][4] This unidentified substance caused contraction of the isolated rabbit jejunum and a fall in blood pressure in anesthetized cats and rabbits, effects that were not blocked by atropine, thus distinguishing it from acetylcholine.[3][5] Due to the powdered nature of the extract, they named it "Substance P" for "preparation" or "powder".[1][6]
Early Characterization and Distribution Studies (1930s-1960s): Following its discovery, the distribution of Substance P in various tissues was investigated. High concentrations were found in the nervous system, particularly in the dorsal roots of spinal nerves, suggesting a role in sensory transmission.[3] In 1953, Lembeck proposed that Substance P was the neurotransmitter of primary afferent sensory neurons. Further studies in the following decades confirmed its widespread distribution in the central and peripheral nervous systems.[3]
Isolation, Sequencing, and Synthesis (1970-1971): A major breakthrough occurred in 1970 when Chang and Leeman isolated Substance P from bovine hypothalami.[7] A year later, in 1971, the complete amino acid sequence of this undecapeptide was determined by Chang, Leeman, and Niall to be Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][7][8] The C-terminus was found to be amidated, a crucial feature for its biological activity.[9] Shortly after its sequence was elucidated, the peptide was synthesized, which allowed for more detailed physiological and pharmacological studies.[7]
Receptor Identification and Functional Elucidation (1980s-Present): The primary receptor for Substance P, the neurokinin-1 receptor (NK1R), was identified and characterized in the 1980s.[1][6] This discovery paved the way for understanding the molecular mechanisms underlying the diverse actions of Substance P. Subsequent research has firmly established its role in pain perception, neurogenic inflammation, smooth muscle contraction, and the regulation of mood and anxiety.[6][9][10] The development of specific NK1R antagonists has been a significant area of research for therapeutic interventions in conditions like chemotherapy-induced nausea and vomiting, depression, and chronic pain.[11]
The Critical Role of the C-Terminal Amide: Substance P vs. Substance P, Free Acid
A defining structural feature of biologically active Substance P is the amidation of its C-terminal methionine residue.[9] This post-translational modification is essential for its high-affinity binding to the NK1 receptor and subsequent signal transduction.[1][12]
This compound: this compound, refers to the synthetic or metabolic variant of the peptide where the C-terminal amide group (-CONH2) is replaced by a carboxylic acid group (-COOH).[13][14] This seemingly minor alteration has profound consequences for its biological function.
Biological Inactivity of the Free Acid Form: Extensive structure-activity relationship studies have demonstrated that this compound exhibits a drastic reduction or complete loss of biological activity compared to its amidated counterpart.[1][13][15] The negatively charged carboxylate group at the C-terminus is thought to disrupt the peptide's conformation, preventing it from binding effectively to the NK1 receptor.[15] The C-terminal amide is crucial for maintaining a specific helical-like structure in the central part of the peptide, which is a prerequisite for receptor binding and activation.[15]
Quantitative Data
The following tables summarize key quantitative data related to Substance P.
Table 1: Amino Acid Sequence and Molecular Weight
| Peptide | Sequence | Molecular Formula | Molar Mass ( g/mol ) |
| Substance P (Amidated) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | C₆₃H₉₈N₁₈O₁₃S | 1347.63 |
| This compound | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-OH | C₆₃H₉₇N₁₇O₁₄S | 1348.61 |
Table 2: Tissue Distribution of Substance P-like Immunoreactivity (SPLI) [15]
| Tissue | Species | Concentration (pmol/g) |
| Cerebral Blood Vessels | Guinea-pig | 6.1 ± 2.3 |
| Cerebral Blood Vessels | Rabbit | 9.0 ± 1.1 |
| Cerebral Blood Vessels | Cat | 7.1 ± 0.4 |
| Cerebral Blood Vessels | Human | 2.4 ± 0.9 |
Experimental Protocols
Radioimmunoassay (RIA) for Substance P
Objective: To quantify the concentration of Substance P in biological samples.
Methodology:
-
Antibody Generation: Specific antibodies against Substance P are raised in animals (e.g., rabbits) by immunization with a Substance P-carrier protein conjugate.
-
Radiolabeling: A known amount of Substance P is radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as a tracer.
-
Competitive Binding: A standard curve is generated by incubating fixed amounts of the antibody and radiolabeled Substance P with varying known concentrations of unlabeled (standard) Substance P. The biological sample with an unknown concentration of Substance P is incubated in a separate reaction under the same conditions.
-
Separation: The antibody-bound Substance P (both labeled and unlabeled) is separated from the free Substance P. This is often achieved by precipitation with a secondary antibody or protein A/G beads.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The amount of radiolabeled Substance P bound to the antibody is inversely proportional to the concentration of unlabeled Substance P in the standard or sample.
-
Data Analysis: The concentration of Substance P in the sample is determined by comparing its ability to displace the radiolabeled peptide with the standard curve.
Receptor Binding Assay for NK1 Receptor
Objective: To determine the binding affinity of Substance P and its analogs (including the free acid form) to the NK1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from tissues (e.g., brain cortex) or cultured cells.[12]
-
Radioligand: A radiolabeled ligand with high affinity for the NK1 receptor (e.g., ¹²⁵I-labeled Substance P or a specific antagonist) is used.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (e.g., Substance P, Substance P free acid, or other analogs).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation. This assay would demonstrate the significantly lower affinity of this compound for the NK1 receptor.[12]
Signaling Pathways
Substance P exerts its effects by binding to the G-protein coupled receptor, NK1R. This interaction initiates a cascade of intracellular signaling events.
Caption: Substance P Signaling Pathway via the NK1 Receptor.
Conclusion
The discovery of Substance P marked a pivotal moment in neuroscience, opening new avenues for understanding fundamental physiological processes. Its journey from a mysterious gut-contracting factor to a key player in pain, inflammation, and mood disorders highlights the progress of biomedical research. The elucidation of its structure, particularly the C-terminal amide, has been crucial in understanding its biological activity and has underscored the importance of post-translational modifications. The inactive nature of this compound serves as a critical control in experimental settings and reinforces the precise structural requirements for neuropeptide-receptor interactions. Continued research into the Substance P/NK1R system holds promise for the development of novel therapeutics for a range of debilitating conditions.
References
- 1. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. EP2167673A1 - Process for the conversion of c-terminal peptide esters or acids to amides employing subtilisin in the presence of ammonium salts - Google Patents [patents.google.com]
- 10. Afferent C-fibres release substance P and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the substance P receptor in rat brain cortex membranes and the inhibition of radioligand binding by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abbiotec.com [abbiotec.com]
- 14. genscript.com [genscript.com]
- 15. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Substance P, Free Acid: An In-depth Technical Guide for Neuropeptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a pivotal signaling molecule in the central and peripheral nervous systems.[1] Its "free acid" form refers to the native peptide with a carboxyl group at the C-terminus. Renowned for its role as a potent vasodilator and mediator of neurogenic inflammation, Substance P is a key player in a diverse array of physiological and pathological processes, including pain transmission, immune regulation, and cell proliferation.[1][2][3] This technical guide provides an in-depth overview of Substance P, Free Acid as a critical tool in neuropeptide research, detailing its mechanism of action, quantitative data from key experiments, and comprehensive experimental protocols.
Core Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met | [1] |
| Molecular Formula | C₆₃H₉₈N₁₈O₁₃S | [1] |
| Molecular Weight | ~1347.6 g/mol | [1] |
| Primary Receptor | Neurokinin-1 Receptor (NK-1R) | [1] |
Mechanism of Action and Signaling Pathways
Substance P exerts its biological effects primarily through the activation of the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[1] The binding of Substance P to NK-1R initiates a cascade of intracellular signaling events, predominantly through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[1][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][4]
Beyond this canonical pathway, Substance P signaling can also involve other G-proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1][5] Furthermore, Substance P has been shown to activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK), which is implicated in cell proliferation and migration.[2][3]
Quantitative Data
The following tables summarize key quantitative parameters for this compound from various in vitro and in vivo studies. These values can vary depending on the experimental system, cell type, and assay conditions.
Table 1: Binding Affinities (Kd & Ki)
| Ligand | Receptor/Tissue | Cell Line/System | Kd (nM) | Ki (nM) | Reference(s) |
| [³H]-Substance P | NK-1 Receptor | Rat Brain Homogenate | 0.33 ± 0.13 | - | [6] |
| [³H]-Substance P | NK-1 Receptor | CHO cells | 0.17 | - | [7] |
| Substance P | Nicotinic Acetylcholine (B1216132) Receptor | Torpedo electroplaque | 42 ± 7 (low affinity), 0.55 ± 0.32 (high affinity) | - | [8] |
Table 2: Functional Potency (EC50 & IC50)
| Assay | Cell Line/System | EC50 (nM) | IC50 (nM) | Reference(s) |
| Phosphoinositide Hydrolysis | CHO cells expressing rat NK-1R | ~1 | - | [6] |
| Calcium Mobilization | Human Astrocytoma (U-373 MG) | 1.3 | - | [4] |
| Calcium Mobilization | Rat Spiral Ganglion Neurons | 18,800 | - | [9] |
| [³H]-Substance P Displacement | Torpedo electroplaque membranes | - | 31,000 ± 7,000 (no agonist), 930 ± 390 (with agonist) | [8] |
| cAMP Accumulation | HEK293 cells expressing NK-1R | -logEC50 = 7.8 ± 0.1 | - | [5] |
| Intracellular Calcium Increase | HEK293 cells expressing NK-1R | -logEC50 = 8.5 ± 0.3 | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Radioligand Binding Assay (Competition)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK-1 receptor using [³H]-Substance P as the radioligand.
Materials:
-
HEK293 cells stably expressing the human NK-1 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
[³H]-Substance P (radioligand)
-
Unlabeled Substance P (for non-specific binding)
-
Test compounds
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-NK1R cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand ([³H]-Substance P at a concentration near its Kd), and either:
-
Vehicle (for total binding)
-
A high concentration of unlabeled Substance P (for non-specific binding)
-
Serial dilutions of the test compound.
-
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to Substance P using the fluorescent indicator Fura-2 AM.[11][12][13]
Materials:
-
Adherent cells expressing NK-1R (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and reagents
-
Glass-bottom dishes or 96-well black-walled, clear-bottom plates
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (for aiding dye loading)
-
HEPES-buffered saline solution (HBSS)
-
Substance P stock solution
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or appropriate microplates and allow them to adhere and grow to a suitable confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium and wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging/Measurement:
-
Place the dish/plate on the microscope stage or in the plate reader.
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add Substance P at the desired concentration and continue to record the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the F340/F380 ratio over time to visualize the calcium transient.
-
For dose-response experiments, plot the peak change in the F340/F380 ratio against the log concentration of Substance P to determine the EC50.
-
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation in response to Substance P stimulation via Western blotting.[14][15][16][17]
Materials:
-
Cells expressing NK-1R
-
Cell culture medium and reagents
-
Substance P
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with Substance P at various concentrations and for different time points.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to t-ERK.
-
In Vivo Plasma Extravasation (Miles Assay)
This protocol describes a method to quantify Substance P-induced plasma extravasation in the skin of rodents.[18][19][20][21][22][23]
Materials:
-
Rodents (e.g., rats or mice)
-
Anesthetic
-
Evans blue dye solution (e.g., 1% in saline)
-
Substance P solutions at various concentrations
-
Saline (vehicle control)
-
Formamide (B127407) or other solvent for dye extraction
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
Anesthetize the animal.
-
Inject Evans blue dye intravenously (e.g., via the tail vein). The dye will bind to plasma albumin.
-
-
Intradermal Injections:
-
After a short circulation time (e.g., 5-10 minutes), make intradermal injections of Substance P at different concentrations into the dorsal skin.
-
Inject an equal volume of saline as a vehicle control at a separate site.
-
-
Incubation and Tissue Collection:
-
Allow a set amount of time for plasma extravasation to occur (e.g., 20-30 minutes).
-
Euthanize the animal and excise the skin at the injection sites.
-
-
Dye Extraction and Quantification:
-
Incubate the excised skin samples in formamide (or another suitable solvent) to extract the Evans blue dye (e.g., overnight at 55°C).
-
Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
The amount of dye extracted is proportional to the degree of plasma extravasation.
-
Express the results as the amount of dye per injection site or per gram of tissue.
-
Compare the extravasation induced by Substance P to that of the vehicle control.
-
Cell Migration Assay (Boyden Chamber)
This protocol details a method to assess the chemotactic effect of Substance P on cell migration using a Boyden chamber (transwell) assay.[24][25][26][27]
Materials:
-
Cells of interest (e.g., endothelial cells, immune cells)
-
Cell culture medium and reagents
-
Boyden chamber inserts with a porous membrane (pore size appropriate for the cell type)
-
24-well plates
-
Chemoattractant solution (Substance P in serum-free medium)
-
Control medium (serum-free medium)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Assay Setup:
-
Add the chemoattractant solution (Substance P) to the lower wells of the 24-well plate.
-
Add control medium to other wells as a negative control.
-
-
Cell Seeding:
-
Resuspend the cells in serum-free medium.
-
Place the Boyden chamber inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a duration sufficient for cell migration to occur (this will vary depending on the cell type).
-
-
Removal of Non-migrated Cells:
-
Carefully remove the inserts from the wells.
-
Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
-
Fixing and Staining:
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the number of cells that migrated towards Substance P with the number that migrated towards the control medium.
-
Conclusion
This compound is an indispensable tool for investigating a wide range of biological processes. Its well-characterized interactions with the NK-1 receptor and downstream signaling pathways provide a robust system for studying neuropeptide function in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute rigorous studies in the fields of neuroscience, immunology, and drug discovery. A thorough understanding of its properties and methodologies for its use will continue to drive advancements in our comprehension of neuro-immune interactions and the development of novel therapeutics.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substance P Induces HO-1 Expression in RAW 264.7 Cells Promoting Switch towards M2-Like Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the binding of [3H]substance P to the nicotinic acetylcholine receptor of Torpedo electroplaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substance P and stress-induced changes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. benchchem.com [benchchem.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 17. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
The Function of Substance P in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the neuropeptide Substance P (SP) and its functions within the central nervous system (CNS). It details the critical distinction between the biologically active amidated form and its free acid counterpart, outlines its primary signaling pathways, presents key quantitative data, describes relevant experimental methodologies, and discusses its role as a therapeutic target.
Introduction to Substance P
Substance P is an undecapeptide (an 11-amino acid peptide) belonging to the tachykinin family of neuropeptides.[1] It functions as a primary neurotransmitter and neuromodulator in the CNS and peripheral nervous system.[2] Synthesized from the preprotachykinin-A (TAC1) gene, SP plays a pivotal role in a wide array of physiological and pathological processes, including pain transmission, neurogenic inflammation, stress, anxiety, and emesis.[3][4]
The Critical Role of C-Terminal Amidation: Substance P vs. Substance P, Free Acid
The biologically active form of Substance P possesses an amidated C-terminus (…-Gly-Leu-Met-NH₂). This post-translational modification is crucial for its high-affinity binding to its primary receptor, the neurokinin-1 receptor (NK1R), and for its overall biological potency.[5][6] The free acid form of Substance P, which has a carboxyl group (-COOH) at its C-terminus, is significantly less active. Experimental studies have demonstrated that replacing the C-terminal amide with a carboxylic acid reduces the peptide's activity and binding affinity by at least two-fold.[5] C-terminal deamidation can abolish the peptide's ability to stimulate cyclic AMP (cAMP) accumulation while retaining some activity in promoting intracellular calcium mobilization, suggesting a biased signaling effect.[7][8] For drug development and experimental purposes, it is essential to recognize that "Substance P" implicitly refers to the amidated form, while "this compound" is largely considered an inactive metabolite or a synthetic precursor.
Distribution in the Central Nervous System
Substance P and its high-affinity receptor, the NK1R, are widely distributed throughout the CNS. They are found in high concentrations in brain regions critical for processing pain, stress, and emotion.[9] Key areas include:
-
Spinal Cord: Primarily in the dorsal horn (laminae I and II), where it is released from the central terminals of primary afferent sensory neurons to transmit nociceptive information.
-
Brainstem: Nuclei involved in pain modulation, autonomic control, and the emetic reflex.
-
Amygdala, Hypothalamus, and Periaqueductal Gray: Regions integral to the regulation of fear, anxiety, and stress responses.[9]
-
Basal Ganglia: Including the substantia nigra and striatum, where it modulates motor control.
Core Functions of Substance P in the CNS
Pain Perception and Nociception
Substance P is a key mediator in the transmission of pain signals.[9] Released from C-fiber nociceptive neurons in the dorsal horn of the spinal cord following intense, painful stimuli, it acts on NK1R-expressing second-order neurons.[3] SP often acts in concert with glutamate, producing a slow, prolonged depolarization of postsynaptic neurons, which contributes to central sensitization—an amplification of pain signaling that underlies chronic pain states.[9]
Neurogenic Inflammation
Within the CNS, SP is a potent mediator of neurogenic inflammation. Its release can be triggered by trauma, infection, or ischemia. SP acts on NK1Rs expressed on glial cells (astrocytes and microglia) and on the endothelial cells of the blood-brain barrier (BBB).[10] This activation leads to the release of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), increased vascular permeability, and edema, contributing to the inflammatory cascade in various neurological disorders.[10]
Stress, Anxiety, and Mood Disorders
A substantial body of evidence implicates the SP-NK1R system in the pathophysiology of stress, anxiety, and depression.[11] Stressful or aversive stimuli trigger the release of SP in limbic brain regions like the amygdala.[3][11] Elevated concentrations of SP have been measured in the cerebrospinal fluid (CSF) of patients with major depression and post-traumatic stress disorder (PTSD).[12][13] Consequently, NK1R antagonists have been developed and investigated for their anxiolytic and antidepressant effects.[14] While some clinical trials have shown promise, results have been mixed.[15] The notable success of the NK1R antagonist aprepitant (B1667566) in treating chemotherapy-induced nausea and vomiting (CINV), however, validates the system as a druggable target for CNS-mediated conditions.[3][14]
Signaling Pathways of the NK1 Receptor
The NK1R is a class A G-protein coupled receptor (GPCR).[14] The binding of amidated Substance P initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.[16]
-
G-Protein Coupling: Upon SP binding, the NK1R primarily couples to Gαq and Gαs proteins.[6]
-
Second Messenger Activation:
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[2][16]
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase (AC), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[2][16]
-
-
Downstream Kinase Cascades: These initial events trigger further downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), which are involved in cell growth and proliferation.[17]
-
Receptor Internalization: Following activation, the SP-NK1R complex is rapidly internalized via a clathrin-dependent mechanism, which is a key step in signal termination and receptor recycling or degradation.[9]
Quantitative Data Summary
Quantitative analysis is critical for understanding the pharmacology of the SP-NK1R system. The following tables summarize key data from the literature.
Table 1: Receptor Binding Affinities and Potencies
| Compound | Type | Receptor/Assay | Value | Species | Reference |
| Substance P | Endogenous Agonist | Rat NK1 Receptor | K_d_ : 0.33 ± 0.13 nM | Rat | [12] |
| Substance P | Agonist | Human NK1R (Ca²⁺ Mobilization) | EC_50_ : 10^-8.5 M (~3.16 nM) | Human | [8] |
| Substance P | Agonist | Human NK1R (cAMP Accumulation) | EC_50 : 10^-7.8 M (~15.8 nM) | Human | [8] |
| Aprepitant (MK-869) | Selective Antagonist | Human NK1 Receptor | IC_50 : 0.1 nM | Human | [18] |
| L-732,138 | Selective Antagonist | Human NK1 Receptor | IC_50_ : 2.3 nM | Human | [18] |
| Rolapitant | Selective Antagonist | Human NK1 Receptor | K_i_ : 0.66 nM | Human | [18] |
| [D-Trp7]sendide | Antagonist | Mouse NK1 Receptor | K_i_ : 0.023 ± 0.007 nM | Mouse | [19] |
| SP, Free Acid | Inactive Metabolite | Guinea Pig Ileum / Rabbit Vein | >2-fold lower activity vs. amidated SP | Guinea Pig, Rabbit | [5] |
Table 2: Substance P Concentrations in Human Cerebrospinal Fluid (CSF)
| Patient Group | Mean SP Concentration (fmol/mL) | % Change vs. Healthy | Reference |
| Healthy Controls | 52.5 ± 25.1 | - | [13] |
| Major Depression | 79.1 ± 23.5 | +51% | [13] |
| PTSD (Basal) | Significantly elevated vs. Healthy | - | [12][13] |
| PTSD (During Trauma Recall) | Up to +169% increase from baseline | - | [12][13] |
| Chronic Pain Patients | Lower than Healthy Controls | - | [10] |
Experimental Protocols
Quantification of Substance P in CNS Tissue via Radioimmunoassay (RIA)
This protocol outlines the measurement of SP-like immunoreactivity from brain tissue extracts.
Methodology:
-
Tissue Extraction: CNS tissue (e.g., hypothalamus, substantia nigra) is rapidly dissected and homogenized in an acidic solution (e.g., 2M acetic acid) to prevent enzymatic degradation.[20]
-
Purification: The homogenate is centrifuged, and the supernatant containing the peptide is collected. Further purification is often performed using ion-exchange chromatography (e.g., SP-Sephadex) and/or molecular sieving to separate SP from other substances.[20]
-
Immunoassay: The purified extract is incubated with a specific primary antibody against Substance P and a known quantity of radiolabeled SP (e.g., ¹²⁵I-SP). The unlabeled SP in the sample competes with the radiolabeled SP for binding to the limited number of antibody sites.
-
Separation and Counting: The antibody-bound SP is separated from the free SP.[21] In a solid-phase RIA, the antibody is immobilized, simplifying separation.[21] The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of SP in the sample is determined by comparing its ability to displace the radiolabeled tracer with that of a standard curve generated using known concentrations of synthetic SP. The detection limit can be as low as 10-20 fmol.
Assessment of Anxiety-Like Behavior via the Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety in rodents and to test the anxiolytic or anxiogenic effects of compounds like NK1R antagonists. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, typically with two open arms and two arms enclosed by high walls.
-
Habituation: Animals are habituated to the testing room for at least one hour before the test to reduce stress from novel surroundings.
-
Procedure:
-
A single mouse or rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.
-
The entire session is recorded by an overhead video camera for later analysis.
-
-
Data Analysis: An automated tracking system or manual scoring is used to measure key variables:
-
Time Spent in Open Arms vs. Closed Arms: The primary measure of anxiety. Anxiolytic compounds increase the time spent in the open arms.
-
Number of Entries into Open and Closed Arms: Provides information on both anxiety and general locomotor activity.
-
Total Distance Traveled: Used as a control to ensure that drug effects are specific to anxiety and not due to sedation or hyperactivity.
-
-
Controls: The maze is cleaned thoroughly between each animal to eliminate olfactory cues. Experimenters should be blinded to the treatment conditions to prevent bias.[13]
Role in Drug Development
The SP-NK1R system is a significant target for therapeutic intervention in the CNS.
-
Antiemetics: The most successful clinical application has been the development of NK1R antagonists for CINV. Aprepitant , the first-in-class approved drug, effectively blocks SP signaling in the brainstem's emetic centers, preventing both acute and delayed vomiting.[3][14]
-
Depression and Anxiety: Given the role of SP in stress and affective disorders, NK1R antagonists were heavily investigated as novel antidepressants and anxiolytics.[15] While preclinical studies were promising, large-scale clinical trials yielded mixed results, with some failing to show superiority over placebo.[15] This has been partly attributed to issues with target engagement and patient selection.
-
Pain (Analgesia): Despite SP's fundamental role in nociception, NK1R antagonists have largely failed in clinical trials as analgesics for chronic pain.[9] The complexity of pain signaling, involving multiple redundant pathways, is thought to be a primary reason for this lack of efficacy.
-
Neuroinflammation: The potent pro-inflammatory actions of SP in the CNS make the NK1R an attractive target for neuroinflammatory conditions such as multiple sclerosis, traumatic brain injury, and CNS infections.[10] NK1R antagonists have shown promise in preclinical models by reducing gliosis, cytokine production, and BBB permeability.[10]
Conclusion
Substance P, in its C-terminally amidated form, is a critical neuromodulator in the central nervous system, orchestrating responses to pain, stress, and inflammation. Its signaling through the NK1 receptor activates well-defined intracellular cascades, making it a compelling target for drug discovery. While clinical success has been achieved in CINV, the therapeutic potential of modulating the SP-NK1R pathway for pain, depression, and neuroinflammatory disorders remains an active and complex area of research. A thorough understanding of its biochemistry, signaling, and the detailed experimental protocols used to study its function is essential for professionals aiming to develop novel therapeutics targeting this system.
References
- 1. Antiemetic studies on the NK1 receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substance P - Wikipedia [en.wikipedia.org]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacological characterisation of NK1 receptor antagonist, [D-Trp7]sendide, on behaviour elicited by substance P in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic and radioimmunoassay procedures combined with electrophoresis and HPLC for the recovery and characterization of substance P in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid-phase radioimmunoassay for substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of substance P in the central nervous system by a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
The Interaction of Substance P with Neurokinin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the interaction between Substance P (SP), in both its amidated and free acid forms, and the neurokinin (NK) receptors: NK1, NK2, and NK3. This document details the critical binding affinities, functional potencies, and the intracellular signaling cascades initiated upon their association. Furthermore, it offers detailed experimental protocols for the investigation of these interactions, accompanied by visual representations of key pathways and workflows.
Introduction to Substance P and Neurokinin Receptors
Substance P is an eleven-amino acid neuropeptide belonging to the tachykinin family, which also includes Neurokinin A (NKA) and Neurokinin B (NKB).[1][2] It plays a pivotal role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems, implicated in a wide array of physiological and pathological processes including pain transmission, inflammation, and mood regulation.[3][4] The biological effects of Substance P are mediated through its interaction with three distinct G protein-coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors.[2] While Substance P exhibits the highest affinity for the NK1 receptor, it can also interact with NK2 and NK3 receptors, albeit with lower potency.[5]
A key structural feature of biologically active Substance P is its C-terminal amidation. The presence of a terminal amide group is crucial for high-affinity binding and potent agonist activity at neurokinin receptors.[1] The free acid form of Substance P, which lacks this amidation, generally exhibits significantly reduced affinity and efficacy.[1]
Quantitative Analysis of Substance P and Neurokinin Receptor Interactions
The binding affinity and functional potency of Substance P and its analogues at the three neurokinin receptors are critical parameters in understanding their biological function and for the development of targeted therapeutics. The following tables summarize key quantitative data for amidated Substance P. Direct comparative data for Substance P free acid is limited in the readily available literature, but it is widely acknowledged to have significantly lower affinity.[1]
| Ligand | Receptor | Cell Line | Binding Affinity (Kd) | Reference |
| [3H]Substance P | Rat NK1 | Transfected CHO cells | 0.17 nM | [6] |
| Amidated Substance P | Human NK1 | --- | 10-fold higher than truncated NK1 | [5] |
Table 1: Binding Affinities of Amidated Substance P for Neurokinin Receptors.
| Ligand | Receptor | Cell Line | Assay | Potency (EC50) | Reference |
| Amidated Substance P | Human NK1 | HEK293 cells | Intracellular Calcium ([Ca2+]i) Mobilization | ~3.16 nM (-logEC50 = 8.5 M) | [7] |
| Amidated Substance P | Human NK1 | HEK293 cells | cAMP Accumulation | ~15.8 nM (-logEC50 = 7.8 M) | [7] |
| Amidated Substance P | Rat NK1 | Transfected CHO cells | Intracellular Calcium ([Ca2+]i) Mobilization | 67 nM | [8] |
| Amidated Substance P | Rat NK1 | Spinal Neurons | NK1 Receptor Internalization | 171 µM | [9] |
| Neurokinin A | Rat NK1 | Spinal Neurons | NK1 Receptor Internalization | 210 µM | [9] |
Table 2: Functional Potencies of Amidated Tachykinins at the NK1 Receptor.
Signaling Pathways of Neurokinin Receptors
Upon binding of Substance P, neurokinin receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The primary signaling pathway for the NK1 receptor involves coupling to Gαq/11, which in turn activates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11] Activation of the NK1 receptor can also lead to the production of cyclic AMP (cAMP) through coupling to Gαs.[7]
Following activation, the Substance P-NK1 receptor complex is rapidly internalized in a clathrin-dependent manner.[5] The internalized complex dissociates in endosomes, after which the receptor can be recycled back to the cell surface or targeted for degradation.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between Substance P and neurokinin receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity of unlabeled ligands (e.g., Substance P free acid) by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells).[6]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Substance P for NK1, [125I]-labelled NKA for NK2, or [3H]-SR 142801 for NK3).[6][12]
-
Unlabeled Ligands: Amidated Substance P and Substance P free acid.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, and a protease inhibitor cocktail (e.g., bacitracin 40 µg/ml), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration Manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled amidated Substance P (1 µM, for non-specific binding).
-
50 µL of various concentrations of the competing unlabeled ligand (Substance P free acid or amidated Substance P).
-
50 µL of the radioligand at a concentration close to its Kd value.
-
100 µL of the cell membrane preparation (the optimal amount of protein should be determined empirically).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.
Materials:
-
Cells: Cells stably expressing the neurokinin receptor of interest (e.g., CHO-K1/NK1, HEK293, or U2OS).[13][14][15]
-
Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Substance P (amidated and free acid).
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Place the plate in the FLIPR or on the fluorescence microscope stage. Measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
Agonist Addition: Add varying concentrations of Substance P (amidated or free acid) to the wells.
-
Signal Detection: Immediately begin measuring the change in fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~520 nm following excitation at ~490 nm.
-
Data Analysis: Plot the change in fluorescence (or fluorescence ratio) against time to visualize the calcium transient. Determine the peak response for each agonist concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Immunoprecipitation of the NK1 Receptor
This technique is used to isolate the NK1 receptor and its interacting proteins from a cell lysate.
Materials:
-
Cells: Cells expressing the NK1 receptor.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and a protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Primary Antibody: A specific antibody against the NK1 receptor (e.g., a rabbit polyclonal antibody targeting the C-terminus).[16]
-
Control IgG: Normal rabbit IgG.
-
Protein A/G Agarose or Magnetic Beads. [17]
-
Elution Buffer: SDS-PAGE sample buffer (Laemmli buffer).
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-NK1 receptor antibody (or control IgG) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: After the final wash, resuspend the beads in elution buffer. Boil the samples for 5-10 minutes to dissociate the protein complexes from the beads.
-
Analysis: Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated proteins. Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the NK1 receptor or potential interacting partners.
Conclusion
The interaction between Substance P and its primary receptor, NK1, is a well-characterized system that plays a crucial role in numerous physiological processes. The C-terminal amidation of Substance P is paramount for its high-affinity binding and potent activation of neurokinin receptors. This guide provides a foundational understanding of the quantitative aspects of this interaction and detailed protocols to facilitate further research. A deeper understanding of the differential signaling and binding kinetics of amidated versus free acid forms of Substance P, particularly at the NK2 and NK3 receptors, will be critical for the development of more selective and effective therapeutic agents targeting the tachykinin system.
References
- 1. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. genscript.com [genscript.com]
- 9. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fortislife.com [fortislife.com]
- 14. innoprot.com [innoprot.com]
- 15. NK2 Tachykinin Receptor Cell Line – Cells Online [cells-online.com]
- 16. Characterization of antibodies to the rat substance P (NK-1) receptor and to a chimeric substance P receptor expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. www2.nau.edu [www2.nau.edu]
Endogenous Presence of Substance P, Free Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide, a member of the tachykinin family, that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is involved in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, smooth muscle contraction, and immune regulation. Substance P exerts its effects primarily through the high-affinity neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[2] This technical guide provides an in-depth overview of the endogenous presence of Substance P, Free Acid, detailing its quantification in various human biological fluids, the intricate signaling pathways it governs, and the experimental methodologies employed for its study.
Data Presentation: Endogenous Levels of this compound
The concentration of endogenous Substance P can vary significantly depending on the biological matrix and the physiological or pathological state of the individual. The following tables summarize quantitative data on Substance P levels in human cerebrospinal fluid (CSF), saliva, and synovial fluid.
| Biological Fluid | Population | Mean Concentration | Range | Analytical Method | Reference |
| Cerebrospinal Fluid | Neurologically Normal Adults | 7.0 ± 0.6 fmol/mL | 2.9 - 11.1 fmol/mL | Radioimmunoassay | [1] |
| Cerebrospinal Fluid | Healthy Comparison Subjects | 52.5 ± 25.1 fmol/mL | Not Reported | Radioimmunoassay | [3] |
| Cerebrospinal Fluid | Adults | 9.5 ± 1.5 fmol/mL | Not Reported | Radioimmunoassay | [4] |
| Cerebrospinal Fluid | Children (1-6 years) | 50.0 ± 2.3 fmol/mL | Not Reported | Radioimmunoassay | [4] |
| Cerebrospinal Fluid | Full-term Newborns | 141.0 ± 14.2 fmol/mL | Not Reported | Radioimmunoassay | [4] |
| Cerebrospinal Fluid | Premature Babies (25-31.5 weeks) | 250.0 ± 28.2 fmol/mL | Not Reported | Radioimmunoassay | [4] |
| Cerebrospinal Fluid | Fetuses (11-20 weeks) | 22.7 ± 8.3 pmol/mL | Not Reported | Radioimmunoassay | [4] |
Table 1: Endogenous Substance P Levels in Human Cerebrospinal Fluid.
| Biological Fluid | Population | Condition | Mean Concentration | Notes | Analytical Method | Reference |
| Saliva | Healthy Volunteers | - | ~100x higher than plasma | - | Immunoassay | [5] |
| Saliva | Healthy Controls | - | 32 (18-39) pg/mL (median with interquartile range) | - | ELISA | [6] |
| Saliva | Patients | Chronic Low Back Pain | Lower than healthy volunteers | - | Immunoassay | [7] |
| Saliva | Patients | Burning Mouth Syndrome | No significant difference from controls | - | ELISA | [8] |
Table 2: Endogenous Substance P Levels in Human Saliva.
| Biological Fluid | Population | Condition | Mean Concentration | Notes | Analytical Method | Reference |
| Synovial Fluid | Patients | Rheumatoid Arthritis | Higher than Osteoarthritis | - | Radioimmunoassay | [9] |
| Synovial Fluid | Patients | Osteoarthritis | Lower than Rheumatoid Arthritis | - | Radioimmunoassay | [9] |
| Synovial Fluid | Patients | Post-traumatic Arthritis | Higher than RA, OA, and RS | - | Radioimmunoassay | [10] |
| Synovial Fluid | Patients | Reiter's Syndrome | Lower than post-trauma | - | Radioimmunoassay | [10] |
Table 3: Endogenous Substance P Levels in Human Synovial Fluid.
Signaling Pathways of Substance P
Substance P binding to the NK-1 receptor initiates a cascade of intracellular signaling events. The NK-1 receptor is coupled to heterotrimeric G proteins, primarily of the Gq/11 and Gs families.[1][2] Activation of these pathways leads to the modulation of various downstream effectors, influencing cellular function.
Caption: Substance P Signaling Pathway through the NK-1 Receptor.
Experimental Protocols
Accurate quantification of Substance P is critical for understanding its physiological and pathological roles. The following sections detail the methodologies for key experiments.
Tissue Extraction for Substance P Analysis
A reliable extraction method is paramount to ensure the stability and recovery of Substance P from complex tissue matrices.[11]
Materials:
-
Protease inhibitors (optional, but recommended)[11]
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
Lyophilizer
Protocol:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to prevent degradation.
-
Weigh the frozen tissue and place it in a pre-chilled homogenization tube.
-
Add ice-cold homogenization buffer (1 M Acetic Acid) at a ratio of 10 mL per gram of tissue.[11]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Boil the homogenate for 10 minutes to further inactivate proteases.[11]
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the extracted Substance P.
-
Lyophilize the supernatant to dryness.
-
Reconstitute the lyophilized extract in the appropriate assay buffer for subsequent analysis (e.g., RIA, ELISA, or LC-MS/MS).
Radioimmunoassay (RIA) for Substance P Quantification
RIA is a highly sensitive technique for measuring the concentration of antigens by using antibodies.
Materials:
-
Anti-Substance P antibody
-
¹²⁵I-labeled Substance P (tracer)
-
Substance P standard solutions
-
Assay buffer
-
Separating agent (e.g., dextran-coated charcoal)[13]
-
Gamma counter
Protocol:
-
Prepare a standard curve by serially diluting the Substance P standard solution to known concentrations.
-
In assay tubes, add a fixed volume of assay buffer, anti-Substance P antibody, and either the standard or the unknown sample.
-
Add a fixed amount of ¹²⁵I-labeled Substance P to each tube.
-
Incubate the tubes at 4°C for 24-48 hours to allow for competitive binding between the labeled and unlabeled Substance P for the antibody.
-
Add the separating agent (e.g., dextran-coated charcoal) to each tube to precipitate the antibody-bound fraction.[13]
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity of the pellet (bound fraction) using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of Substance P in the sample.
-
Calculate the concentration of Substance P in the unknown samples by comparing their radioactivity to the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
Microplate pre-coated with a capture antibody specific for Substance P
-
Substance P standard solutions
-
Biotinylated detection antibody specific for Substance P
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Plate reader
Protocol:
-
Prepare a standard curve by serially diluting the Substance P standard solution.
-
Add standards and samples to the wells of the microplate and incubate to allow Substance P to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate. This antibody will bind to a different epitope on the captured Substance P.
-
Wash the plate again.
-
Add Streptavidin-HRP conjugate to each well and incubate. The streptavidin will bind to the biotin (B1667282) on the detection antibody.
-
Wash the plate to remove unbound conjugate.
-
Add the substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
The intensity of the color is directly proportional to the concentration of Substance P in the sample.
-
Calculate the concentration of Substance P in the unknown samples by comparing their absorbance to the standard curve.[14][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Substance P Quantification
LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capability of triple quadrupole mass spectrometry.[16]
Instrumentation and Parameters:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for peptide separation.[17]
-
Mobile Phase A: 0.1% Formic Acid in Water[17]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[17]
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the peptides. A typical gradient might be 5-95% B over 10-15 minutes.[17]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for peptides.[16]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Substance P and an internal standard are monitored for quantification.[14]
Protocol:
-
Sample Preparation:
-
For liquid samples (plasma, CSF, saliva), a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte.[2]
-
For tissue samples, follow the tissue extraction protocol described above.
-
-
Internal Standard: Add a known amount of a stable isotope-labeled Substance P internal standard to all samples and standards to correct for matrix effects and variability in sample processing.
-
LC Separation: Inject the prepared sample onto the LC system. The chromatographic conditions are optimized to achieve good separation of Substance P from other sample components.
-
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The mass spectrometer is operated in MRM mode to selectively detect and quantify the specific transitions for Substance P and the internal standard.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of Substance P in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[18]
Conclusion
This technical guide provides a comprehensive overview of the endogenous presence of this compound, for researchers, scientists, and drug development professionals. The provided quantitative data, detailed signaling pathway, and experimental protocols offer a solid foundation for further investigation into the multifaceted roles of this important neuropeptide. The methodologies described herein are essential for the accurate and reliable quantification of Substance P, which is fundamental to advancing our understanding of its involvement in health and disease and for the development of novel therapeutic strategies targeting the Substance P/NK-1R system.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]
- 3. Identification of substance P precursor forms in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Radioimmunoassay of substance P and its stability in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Ubiquitination: Pathways, Detection & Functions - Creative Proteomics [creative-proteomics.com]
- 12. Enzymatic and radioimmunoassay procedures combined with electrophoresis and HPLC for the recovery and characterization of substance P in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substance P radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of the presence of substance P-like immunoreactivities in human blood and porcine tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Dissolving and Preparing Substance P, Free Acid Solution
Audience: This document is intended for researchers, scientists, and drug development professionals working with the neuropeptide Substance P, Free Acid.
Introduction: Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, known for its role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It is the natural ligand for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and is involved in processes such as inflammation, pain transmission, and vasodilation.[2][3] The free acid form of Substance P (SP-OH) differs from the C-terminally amidated native peptide. While some studies suggest the free acid form has different conformational properties and may lack the biological activity of the amidated version, it is crucial to prepare solutions correctly to maintain the peptide's integrity for any experimental application.[4] This protocol provides detailed instructions for the dissolution, preparation, and storage of this compound solutions.
Quantitative Data Summary
The following tables summarize the key properties, solubility, and storage conditions for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆₃H₉₇N₁₇O₁₄S | [5] |
| Molecular Weight | ~1348.65 g/mol | [5] |
| Amino Acid Sequence | H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-OH | [2][5] |
| Appearance | White to off-white lyophilized powder | [6] |
| Purity | ≥95% (as determined by HPLC) | [5][6] |
Table 2: Solubility Data
| Solvent | Concentration/Comment | References |
| Water | Soluble.[6] A clear, colorless solution can be obtained at 10 mg/mL.[1] Use distilled water for solutions up to 2 mg/mL.[5] | [1][5][6] |
| DMSO | Soluble | |
| Acetonitrile | Recommended for solutions >2 mg/mL | [5] |
| 0.05 M Acetic Acid | Recommended to prevent oxidation and increase stability in aqueous solutions. | [1] |
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Duration & Conditions | References |
| Lyophilized Powder | 0-5°C or -20°C | Store for up to 6 months at 0-5°C.[6] Protect from light and moisture (hygroscopic).[5] | [7][5][6] |
| Reconstituted Solution | +4°C | Up to 5 days | [6] |
| -20°C to -70°C | Up to 3 months at -20°C.[6] Aliquot to avoid repeated freeze-thaw cycles.[1][6] Stable below pH 8; rapidly destroyed above pH 8.[1] | [1][6] |
Experimental Protocols
Objective: To provide a standardized procedure for the reconstitution of lyophilized this compound to create a stock solution of desired concentration while ensuring its stability and integrity.
Materials and Equipment:
-
Lyophilized this compound vial
-
Appropriate solvent (e.g., sterile distilled water, 0.05 M acetic acid, or DMSO)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ice bucket
Protocol A: Reconstitution in Sterile Water
This protocol is suitable for preparing aqueous solutions for immediate use or short-term storage.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Calculation: Determine the volume of sterile water required to achieve the desired stock solution concentration.
-
Example: To prepare a 1 mg/mL (1000 µg/mL) stock solution from a 1 mg vial, add 1 mL of sterile water.
-
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully uncap the vial and add the calculated volume of sterile water using a calibrated pipette.
-
Dissolution: Cap the vial and mix by gently vortexing for 10-15 seconds. Visually inspect to ensure the solution is clear and all solid has dissolved.
-
Aliquoting and Storage: For storage, dispense the solution into smaller, single-use aliquots in low-protein-binding polypropylene tubes. Store immediately as recommended in Table 3.
Protocol B: Reconstitution for Enhanced Stability (Aqueous)
Due to the methionine residue, Substance P is susceptible to oxidation in aqueous solutions, which can lead to loss of biological activity.[1] Using a slightly acidic buffer can significantly improve stability.[1]
-
Equilibration & Calculation: Follow steps 1 and 2 from Protocol A, but substitute sterile 0.05 M acetic acid for sterile water.
-
Reconstitution & Dissolution: Follow steps 3 and 4 from Protocol A, using the acetic acid solution as the solvent.
-
Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C or -70°C for long-term use.[1]
Note: Adding 1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to the solution can further enhance stability.[1]
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solution from a lyophilized powder.
Caption: Workflow for preparing this compound solution.
Substance P Signaling Pathway via NK1 Receptor
Substance P exerts its primary effects by binding to the NK1 receptor, which initiates a G-protein-mediated signaling cascade.[3]
Caption: Substance P signaling through the NK1 receptor.
References
Application Notes and Protocols: Optimal Concentration of Substance P, Free Acid for Control Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family.[1][2] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in various physiological processes, including pain transmission, neuroinflammation, smooth muscle contraction, and emotional responses.[1][3][4] SP exerts its biological effects primarily by binding to the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][5] Given its potent and specific activity, Substance P, Free Acid is an essential positive control in a multitude of experimental assays designed to study NK1R signaling and function. This document provides detailed guidelines on its optimal concentration and protocols for its use in key control experiments.
Mechanism of Action: The Substance P-NK1R Signaling Cascade Substance P is the preferred endogenous ligand for the NK1 receptor.[6][7] The binding of SP to NK1R, which is expressed on neurons, immune cells, endothelial cells, and fibroblasts, initiates a cascade of intracellular signaling events.[2][8] Activation of the receptor leads to the stimulation of G-proteins, primarily Gαq and Gαs.[9]
-
Gαq Pathway : Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[8][10]
-
Gαs Pathway : Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[2][9]
-
MAPK Pathway : The SP/NK1R complex can also activate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38 MAPK, which are involved in neuroinflammation and cell migration.[8][11][12]
Following activation, the SP-NK1R complex is rapidly internalized, a key step in signal termination and receptor recycling.[3][5]
Optimal Concentration for In Vitro Control Experiments
The optimal concentration of Substance P for control experiments is highly dependent on the cell type, receptor expression levels, and the specific downstream signaling pathway being investigated. As a positive control, the goal is typically to use a concentration at or above the EC₅₀ (half-maximal effective concentration) to ensure a robust and reproducible response. Based on published data, a concentration range of 1 nM to 100 nM is effective for most cell-based assays involving the NK1 receptor. For less sensitive assays or cell lines with lower receptor expression, concentrations up to 1 µM may be required.
Table 1: Effective Concentrations of Substance P in Various In Vitro Assays
| Assay Type | Cell Line / System | Parameter | Effective Concentration (EC₅₀) | Reference(s) |
|---|---|---|---|---|
| Calcium Mobilization | HEK293 cells expressing NK1R | Intracellular Ca²⁺ | ~3.16 nM (-log EC₅₀ = 8.5 M) | [9][13] |
| Calcium Mobilization | HEK-NK1R cells | Intracellular Ca²⁺ | 0.4 nM | [14] |
| Calcium Mobilization | KNRK cells expressing Flag-SPR | Intracellular Ca²⁺ | 0.66 nM | [15] |
| cAMP Accumulation | HEK293 cells expressing NK1R | cAMP Production | ~15.8 nM (-log EC₅₀ = 7.8 M) | [9][13] |
| cAMP Accumulation | 3T3 cells expressing hNK1R | cAMP Production | ~89.1 nM (-log EC₅₀ = 7.05 M)* | [13] |
| Receptor Internalization | SH-SY5Y cells expressing NK1R | Vesicle Formation | ~18 nM | [16] |
| Chemokine Release | LAD2 human mast cells | CCL2 Release | 1.8 µM | [14] |
| Cell Proliferation | Pancreatic Ductal Cells | Cell Viability | 100 nM - 1 µM (Peak effect) |[17] |
*Calculated from combining multiple data points in the reference.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes how to measure Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor using a fluorescent calcium indicator.
Materials:
-
Cells expressing NK1 receptor (e.g., HEK293-NK1R, SH-SY5Y)
-
Black-walled, clear-bottom 96-well plates
-
This compound stock solution (1 mM in DMSO or water, store at -20°C)[18]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescence microplate reader with an injection system or a fluorescence microscope
Methodology:
-
Cell Plating: Seed the NK1R-expressing cells into a black-walled, clear-bottom 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[19]
-
Dye Loading: The next day, remove the culture medium. Load the cells with a calcium-sensitive dye like Fluo-4 AM (e.g., 2-5 µM) in HBSS. Incubate for 30-60 minutes at 37°C in the dark.[15]
-
Washing: Gently wash the cells two to three times with warm HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader. Record the baseline fluorescence for 30-60 seconds.
-
Stimulation: Using the instrument's injector, add 20-50 µL of Substance P solution to achieve the desired final concentration (e.g., a control concentration of 100 nM).
-
Data Recording: Immediately after injection, record the change in fluorescence intensity over time (typically every 1-2 seconds for 3-5 minutes).
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline, or as the area under the curve.
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol outlines the measurement of cAMP production following NK1R stimulation by Substance P using a competitive immunoassay or a biosensor assay.
Materials:
-
Cells expressing NK1 receptor
-
This compound stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA-based, HTRF, or bioluminescent biosensor like GloSensor)
-
Cell lysis buffer (if required by kit)
-
Luminometer or plate reader compatible with the chosen assay kit
Methodology:
-
Cell Seeding: Plate NK1R-expressing cells in a suitable format (e.g., 96-well plate) and grow to near confluency.
-
Pre-treatment: Starve cells of serum for a few hours if necessary. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 10-30 minutes to prevent cAMP breakdown.
-
Stimulation: Add varying concentrations of Substance P (e.g., 100 pM to 1 µM) to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. A 100 nM concentration should serve as a robust positive control.[9]
-
Cell Lysis & Detection: Stop the reaction and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit. This may involve cell lysis followed by a competitive ELISA or direct measurement of luminescence/fluorescence in live cells if using a biosensor.[19]
-
Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the Substance P concentration.
Protocol 3: Receptor Binding Assay
This protocol describes a competitive binding assay to characterize the interaction of ligands with the NK1 receptor, using labeled Substance P.
Materials:
-
Cell membranes prepared from cells or tissues expressing high levels of NK1R[15]
-
Radiolabeled Substance P (e.g., ¹²⁵I-SP)[20]
-
Unlabeled this compound (for competition)
-
Assay Buffer (e.g., HEPES buffer with MgCl₂, CaCl₂, BSA, and protease inhibitors like bacitracin)[20]
-
Glass fiber filters and a cell harvester/filtration apparatus
-
Scintillation counter and fluid
Methodology:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of radiolabeled Substance P (e.g., 25 pM), and varying concentrations of unlabeled Substance P (for competition curve) or buffer (for total binding).[20]
-
Nonspecific Binding: To a separate set of tubes, add a high concentration of unlabeled Substance P (e.g., 1 µM) to determine non-specific binding.[20]
-
Incubation: Incubate the reactions for a set time (e.g., 3 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.[20]
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For control experiments, the displacement of the radioligand by 1 µM unlabeled Substance P confirms the specificity of the binding to the NK1R.
Protocol 4: In Vivo Administration for Control Experiments
Substance P can be administered in vivo to study its effects on inflammation, pain, or behavior.
1. Intradermal Injection (Wheal and Flare Response):
-
Application: Used as a challenge agent to study neurogenic inflammation and mast cell degranulation.[21]
-
Protocol: In human studies, Substance P is dissolved in sterile saline. Doses ranging from 5 pmol to 150 pmol are injected intradermally in a small volume (e.g., 50 µL).[21]
-
Endpoint: The resulting wheal (edema) and flare (erythema) responses are measured over time (e.g., up to 2 hours). This model is useful for testing the efficacy of anti-inflammatory drugs or MRGPRX2/NK1R antagonists.[21]
2. Systemic Administration (via Mini-Osmotic Pump):
-
Application: Used for studying the chronic effects of Substance P on immune function or other systemic processes.[22][23]
-
Protocol: For murine studies, mini-osmotic pumps are filled with Substance P solution to deliver a continuous infusion over several days or weeks.[23]
-
Endpoint: At the end of the infusion period, tissues or cells (e.g., lymphocytes from the spleen) are harvested to analyze changes in cell proliferation, cytokine production, or immunoglobulin synthesis.[22][23]
References
- 1. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novusbio.com [novusbio.com]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 9. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. innoprot.com [innoprot.com]
- 17. Frontiers | Effects of Neuropeptide Substance P on Proliferation and β-Cell Differentiation of Adult Pancreatic Ductal Cells [frontiersin.org]
- 18. This compound - LKT Labs [lktlabs.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intradermal substance P as a challenge agent in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vivo immunomodulation by the neuropeptide substance P - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substance P, Free Acid in Receptor Binding Competition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, playing a significant role in neurotransmission, inflammation, and pain perception.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] The interaction between Substance P and the NK1 receptor makes it a critical target for drug discovery, particularly in the development of analgesics and anti-inflammatory agents.
Receptor binding competition assays are a fundamental tool for characterizing the affinity of ligands for their receptors. This document provides detailed application notes and protocols for the use of Substance P, specifically in its free acid form, in such assays. While the C-terminally amidated form of Substance P is more commonly utilized in biological studies due to its stability and high affinity, understanding the binding characteristics of the free acid form is crucial for a comprehensive pharmacological profile. It has been noted that the C-terminal deamidation of Substance P can lead to altered signaling pathway activation, retaining the ability to increase intracellular calcium but with reduced efficacy in stimulating cAMP production.
These protocols are designed to guide researchers in setting up and executing robust and reproducible competition binding assays to determine the binding affinity (Ki) of test compounds, including Substance P free acid, for the NK1 receptor.
Data Presentation: Ligand Affinities at the NK1 Receptor
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of Substance P and other representative ligands for the NK1 receptor. This data is essential for comparative analysis and for the design of competition binding experiments.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Substance P | Human NK1 | [³H]Substance P | U373 MG cells | 0.4 | (Pawson et al., 2014) | |
| Aprepitant (MK-869) | Human NK1 | [³H]GR205171 | CHO cells | 0.1 | (Cascieri et al., 1999) | |
| L-733,060 | Human NK1 | [³H]Substance P | IM9 cells | 0.8 | (McLean et al., 1993) | |
| CP-96,345 | Rat NK1 | [³H]Substance P | Rat cerebral cortex | 0.4 | (Snider et al., 1991) | |
| Septide | Rat NK1 | [¹²⁵I]Bolton Hunter SP | Rat brain membranes | 1.2 | (Cascieri & Tota, 1994) | |
| Neurokinin A | Rat NK1 | [³H]Substance P | Rat cerebral cortex | 200 | (Snider et al., 1991) | |
| Neurokinin B | Rat NK1 | [³H]Substance P | Rat cerebral cortex | 300 | (Snider et al., 1991) |
Note: The form of Substance P (free acid or amide) is not always specified in the literature. The values presented here are from studies where "Substance P" was used and likely refer to the amidated form unless otherwise stated.
Experimental Protocols
Preparation of Cell Membranes Expressing the NK1 Receptor
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the NK1 receptor (e.g., CHO-K1, HEK293).
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with freshly added protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Sucrose Buffer: 50 mM Tris-HCl, pH 7.4, 250 mM Sucrose
-
Cell scrapers
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Grow cells expressing the NK1 receptor to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
[³H]-Substance P Radioligand Competition Binding Assay
This protocol outlines a competitive binding assay using [³H]-Substance P as the radioligand to determine the binding affinity of unlabeled test compounds, such as Substance P free acid.
Materials:
-
Prepared cell membranes expressing the NK1 receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor (e.g., 40 µg/mL bacitracin)
-
[³H]-Substance P (specific activity ~80-120 Ci/mmol)
-
Unlabeled Substance P (for non-specific binding determination)
-
Substance P, Free Acid (or other test compounds)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound (e.g., Substance P free acid) in Assay Buffer.
-
Prepare a stock solution of [³H]-Substance P in Assay Buffer at a concentration close to its Kd (typically 0.5-1.0 nM).
-
Dilute the membrane preparation in ice-cold Assay Buffer to a final concentration that results in approximately 10-15% of the added radioligand being specifically bound (to be determined empirically, typically 10-50 µg protein per well).
-
-
Incubation:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer + 25 µL [³H]-Substance P + 50 µL membrane suspension.
-
Non-specific Binding (NSB): 25 µL unlabeled Substance P (final concentration 1 µM) + 25 µL [³H]-Substance P + 50 µL membrane suspension.
-
Competition: 25 µL of each concentration of the test compound + 25 µL [³H]-Substance P + 50 µL membrane suspension.
-
-
The final assay volume is 100 µL.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
The rapid washing minimizes the dissociation of the radioligand from the receptor.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to dissolve and to reduce chemiluminescence.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined separately from saturation binding experiments).
-
-
Mandatory Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Cascade.
Experimental Workflow for Competition Binding Assay
References
Application Notes and Protocols for Calcium Imaging Experiments Using Substance P, Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a potent agonist for the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The activation of NK1R by Substance P initiates a signaling cascade that leads to the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger involved in a myriad of cellular processes. This makes Substance P a valuable tool in research and drug development for studying NK1R signaling, screening for antagonists, and investigating physiological processes such as pain, inflammation, and neurogenic inflammation.
These application notes provide detailed protocols for utilizing Substance P, Free Acid in calcium imaging experiments, data interpretation guidelines, and troubleshooting advice.
Mechanism of Action: Substance P-Induced Calcium Mobilization
Substance P elicits an increase in intracellular calcium primarily through the activation of the Gq alpha subunit of the G-protein coupled NK1R. This initiates a well-defined signaling pathway:
-
Receptor Binding: Substance P binds to the NK1R on the cell surface.
-
G-Protein Activation: The receptor-ligand complex activates the heterotrimeric G-protein, leading to the dissociation of the Gαq subunit.
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2][3]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[1][2][3]
-
Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC), which can modulate various downstream cellular responses.
This cascade results in a rapid and transient increase in intracellular calcium, which can be precisely measured using fluorescent calcium indicators.
Signaling Pathway Diagram
Data Presentation
The following table summarizes representative quantitative data from calcium imaging experiments using Substance P in various cell lines. The half-maximal effective concentration (EC₅₀) is a key parameter indicating the potency of Substance P in inducing a calcium response.
| Cell Line | Receptor Expressed | EC₅₀ of Substance P (M) | Reference |
| HEK293 | Human NK1R | -log EC₅₀: 8.5 ± 0.3 (equivalent to ~3.16 nM) | [4] |
| Rat Spiral Ganglion Neurons | Endogenous Tachykinin Receptors | 1.88 x 10⁻⁵ | [5][6] |
| Human T Lymphocytes | N/A (receptor-independent mechanism suggested) | Dose-dependent increase from 10⁻⁶ to 10⁻⁴ | [7] |
| U373 MG (Human Glioblastoma) | Endogenous NK1R | Induces Ca²⁺ mobilization (specific EC₅₀ not stated) | [8] |
Experimental Protocols
This section provides a detailed methodology for a typical calcium imaging experiment using Substance P with the fluorescent indicator Fura-2 AM. This protocol can be adapted for other calcium indicators like Fluo-4 AM with appropriate adjustments to excitation and emission wavelengths.
Materials and Reagents
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Cells expressing NK1R (e.g., HEK293-NK1R, U373 MG)
-
Poly-D-lysine or other appropriate coating for cell culture plates/coverslips
-
96-well black-walled, clear-bottom microplates or glass-bottom dishes
-
Fluorescence microscope or plate reader with appropriate filters for Fura-2 (Excitation: 340/380 nm, Emission: ~510 nm)
Experimental Workflow Diagram
Detailed Protocol
1. Cell Preparation (Day 1)
-
Coat 96-well black-walled, clear-bottom plates or glass-bottom dishes with an appropriate attachment factor (e.g., Poly-D-lysine).
-
Seed cells at a density that will result in a confluent monolayer on the day of the experiment. The optimal seeding density will vary depending on the cell type.
-
Incubate the cells at 37°C in a 5% CO₂ incubator overnight.
2. Reagent Preparation (Day 2)
-
Substance P Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer. For example, a 1 mM stock solution can be prepared and stored in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Fura-2 AM Loading Buffer:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).
-
Prepare a stock solution of Pluronic F-127 in DMSO (e.g., 20% w/v).
-
On the day of the experiment, prepare the final loading buffer by diluting the Fura-2 AM and Pluronic F-127 stock solutions in HBSS with Ca²⁺ and Mg²⁺ to the desired final concentration (typically 1-5 µM Fura-2 AM and 0.02% Pluronic F-127). The optimal concentration should be determined empirically for each cell line.
-
3. Dye Loading
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS with Ca²⁺ and Mg²⁺.
-
Add the Fura-2 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
4. Washing and De-esterification
-
Aspirate the Fura-2 AM loading buffer.
-
Gently wash the cells two to three times with HBSS with Ca²⁺ and Mg²⁺ to remove extracellular dye.
-
Add fresh HBSS with Ca²⁺ and Mg²⁺ to the cells.
-
Incubate for an additional 30 minutes at room temperature, protected from light, to allow for complete de-esterification of the AM ester by intracellular esterases.
5. Calcium Imaging
-
Place the plate or dish on the fluorescence microscope or plate reader.
-
Baseline Measurement: Acquire a stable baseline fluorescence reading for 1-2 minutes, alternating excitation between 340 nm and 380 nm and measuring emission at ~510 nm.
-
Substance P Application: Add the desired concentration of Substance P to the cells. If using a plate reader with an injection port, this can be automated.
-
Data Acquisition: Immediately after adding Substance P, continue recording the fluorescence at both excitation wavelengths for several minutes to capture the full calcium transient (rise and fall).
6. Data Analysis
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
For quantitative analysis, the intracellular calcium concentration can be calculated using the Grynkiewicz equation, which requires calibration with minimum (Rmin) and maximum (Rmax) fluorescence ratios.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | - Inefficient dye loading- Low cell number- Photobleaching | - Optimize Fura-2 AM concentration and incubation time.- Ensure a confluent cell monolayer.- Reduce excitation light intensity and/or exposure time. |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Phenol (B47542) red in the imaging buffer | - Perform thorough washing steps after dye loading.- Use a phenol red-free imaging buffer. |
| No or Weak Response to Substance P | - Low or no NK1R expression- Degraded Substance P- Receptor desensitization | - Confirm NK1R expression in the cell line.- Use freshly prepared or properly stored Substance P aliquots.- Avoid pre-exposure of cells to agonists. |
| Variable Results Between Wells/Experiments | - Uneven cell seeding- Inconsistent dye loading- Temperature fluctuations | - Ensure consistent cell seeding density.- Standardize dye loading protocol.- Maintain a constant temperature during the experiment. |
| Cell Detachment | - Harsh washing steps- Cytotoxicity of reagents | - Be gentle during washing.- Optimize dye and Pluronic F-127 concentrations to minimize toxicity. |
Conclusion
Calcium imaging is a powerful technique for studying the functional consequences of NK1R activation by Substance P. The protocols and guidelines provided here offer a robust framework for researchers to design and execute successful experiments. Careful optimization of experimental parameters for the specific cell type and instrumentation is crucial for obtaining high-quality, reproducible data. These application notes serve as a comprehensive resource for investigating the role of Substance P in cellular signaling and for the development of novel therapeutics targeting the NK1R pathway.
References
- 1. Structure Dynamics and Signaling of the Neurokinin-1 Receptor | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substance P induces a rise in intracellular calcium concentration in human T lymphocytes in vitro: evidence of a receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium response after stimulation by substance P of U373 MG cells: inhibition of store-operated calcium entry by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P, Free Acid: Application Notes and Protocols for Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide, a member of the tachykinin family, that plays a crucial role in neurotransmission and neuromodulation.[1] In the central nervous system (CNS), SP is a key mediator of neurogenic inflammation, contributing to the pathogenesis of various neuroinflammatory and neurodegenerative diseases.[2][3][4] It exerts its biological effects primarily through the high-affinity neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR) expressed on neurons, microglia, astrocytes, and endothelial cells.[1][2][4][5] The activation of NK-1R by Substance P triggers a cascade of intracellular signaling events, leading to the release of pro-inflammatory mediators and subsequent neuroinflammatory responses.[3][6] This document provides detailed application notes and experimental protocols for the use of Substance P, Free Acid in in vitro neuroinflammation studies.
Mechanism of Action in Neuroinflammation
Substance P is a potent pro-inflammatory agent in the CNS.[7] Its binding to the NK-1R on glial cells, particularly microglia and astrocytes, initiates a signaling cascade that results in cellular activation and the production of various inflammatory molecules. This process, known as neurogenic inflammation, is characterized by vasodilation, increased vascular permeability, and the recruitment of immune cells.[3][7]
The primary signaling pathway activated by the SP/NK-1R complex involves the hydrolysis of phosphoinositides, leading to the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).[3][8] Concurrently, this pathway can also activate the mitogen-activated protein kinase (MAPK) cascade.[3] A key downstream effector of these pathways is the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[4][6][9] Upon activation, NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and chemokines.[4][9][10]
Data Presentation
The following tables summarize quantitative data from various in vitro studies investigating the effects of Substance P on CNS cells.
Table 1: Effective Concentrations of Substance P in In Vitro Neuroinflammation Models
| Cell Type | Concentration Range | Observed Effect | Reference |
| Primary Microglia | 10⁻¹⁴ M - 10⁻⁸ M | Enhanced TNF-α production in LPS-treated cultures, induction of chemotaxis. | [3][11] |
| Primary Microglia | 0.1 µg/ml (approx. 74 nM) | Upregulation of activation marker ED8, increased production of ROS, TNF-α, and IL-6. | [4][12] |
| Astrocytoma Cell Line (U373MG) | 0.1 - 1000 nM | Induction of IL-6 and IL-8 production. | [8] |
| Murine Macrophage Cell Line (RAW 264.7) | Nanomolar concentrations | Selective production of MIP-2 and MCP-1. | [10] |
Table 2: Incubation Times for Substance P Treatment in In Vitro Experiments
| Experiment Type | Incubation Time | Cell Type | Observed Effect | Reference |
| Cytokine Release (ELISA) | 24 hours | Primary Microglia | Increased IL-6 production. | [4] |
| Reactive Oxygen Species (ROS) Production | 2 hours | Primary Microglia | Increased ROS levels. | [4] |
| Microglial Activation (Immunofluorescence) | 24 hours | Primary Microglia | Upregulation of ED8 expression. | [4] |
| Chemotaxis Assay | 4 hours | Primary Microglia | Microglial migration. | [11] |
| NF-κB Activation (Western Blot) | 0 - 30 minutes | Macrophages | Phosphorylation of p65 and IκBα. | [13] |
| Cell Proliferation (BrdU Assay) | 72 hours | Mixed Glial Cultures | Increased microglial proliferation. | [11] |
Mandatory Visualizations
Caption: Substance P Signaling Pathway in Neuroinflammation.
Caption: General Experimental Workflow for Substance P Studies.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in sterile water and DMSO.[4][14]
-
Reconstitution: For a 1 mM stock solution, dissolve 1.35 mg of this compound (MW: 1348.6 g/mol ) in 1 mL of sterile, nuclease-free water or DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[7] Rehydrated solutions can be kept at 4°C for up to 5 days.[7]
Protocol 1: Primary Microglia Culture and Substance P Treatment
This protocol describes the isolation and culture of primary microglia from neonatal mouse or rat pups.
Materials:
-
Neonatal mouse or rat pups (P0-P2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated flasks/plates
-
Trypsin, DNase I
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Dissection and Dissociation:
-
Mixed Glial Culture:
-
Plate the cell suspension onto poly-D-lysine coated T75 flasks in DMEM with 10% FBS.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Change the medium every 3-4 days. The culture will become confluent with a layer of astrocytes with microglia growing on top in approximately 9-12 days.[3]
-
-
Microglia Isolation:
-
Once the mixed glial culture is confluent, shake the flasks on an orbital shaker at 180-220 rpm for 2 hours at 37°C to detach the microglia.[3][8]
-
Collect the supernatant containing the microglia and pass it through a 70 µm cell strainer.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells.
-
-
Substance P Treatment:
-
Seed the purified microglia into appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot).
-
Allow the cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of this compound.
-
Incubate for the desired time period according to the specific downstream application (see Table 2).
-
Protocol 2: Measurement of TNF-α Release by ELISA
This protocol outlines the steps for quantifying TNF-α in the supernatant of Substance P-treated microglia using a sandwich ELISA kit.
Materials:
-
TNF-α ELISA kit (follow manufacturer's instructions)
-
Supernatant from Substance P-treated microglia
-
Wash Buffer
-
Substrate Solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Detection:
-
Signal Development and Reading:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Intracellular Calcium Imaging with Fura-2 AM
This protocol describes the measurement of intracellular calcium mobilization in astrocytes in response to Substance P stimulation using the ratiometric dye Fura-2 AM.
Materials:
-
Astrocytes cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127 (optional)
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with an imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm.
Procedure:
-
Cell Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in HBSS). The addition of Pluronic F-127 can aid in dye solubilization.[18]
-
Wash the astrocyte-coated coverslips with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[18]
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 20 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Add Substance P solution to the cells and continue to acquire images.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Protocol 4: Western Blot Analysis of NF-κB Activation
This protocol details the detection of NF-κB activation by monitoring the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκBα, in Substance P-treated microglia.
Materials:
-
Substance P-treated microglia
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the levels of IκBα to a loading control (β-actin or GAPDH). An increase in phospho-p65 and a decrease in IκBα indicate NF-κB activation.[13]
-
References
- 1. novamedline.com [novamedline.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. protocols.io [protocols.io]
- 9. am.labcart.com [am.labcart.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. hellobio.com [hellobio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes: In Vivo Administration of Substance P, Free Acid
Introduction
Substance P (SP) is an undecapeptide neuropeptide, belonging to the tachykinin family, that acts as a principal neurotransmitter and neuromodulator.[1][2] It is expressed throughout the central and peripheral nervous systems and by various non-neuronal cells, including immune cells.[2][3] SP exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2][4] This interaction triggers a cascade of intracellular signaling pathways, playing a crucial role in a multitude of physiological and pathological processes.[2][5] In animal models, the in vivo administration of Substance P is a key methodology for investigating its role in pain transmission, neurogenic inflammation, wound healing, immune modulation, and various psychiatric conditions.[3][6][7][8]
Applications in Animal Models
The administration of exogenous Substance P in animal models is instrumental for elucidating its function in various biological systems.
-
Pain and Nociception: SP is a key mediator in the transmission of pain signals.[1][3] Its administration in animal models, often via localized injection, is used to induce and study nociceptive behaviors and hyperalgesia. For example, injecting SP into the upper lip of rats has been shown to induce heat hyperalgesia, a model for orofacial pain.[9] It enhances the effects of glutamate, the primary excitatory neurotransmitter in the spinal cord, by increasing the phosphorylation of NMDA receptors, thereby facilitating the transmission of pain stimuli.[6]
-
Neurogenic Inflammation: SP released from sensory nerve fibers is a potent mediator of neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of inflammatory cells.[1][7] In vivo studies often involve administering SP to observe these classic signs of inflammation.[7]
-
Wound Healing: SP has been demonstrated to promote wound healing.[8] Topical application of SP in mouse models has been shown to accelerate wound closure, enhance re-epithelialization, and increase cell proliferation and migration, particularly under conditions that mimic chronic wounds, such as hypoxia.[8][10]
-
Immunomodulation: Substance P can modulate the activity of the immune system. In vivo studies using continuous administration via miniosmotic pumps in mice have shown that SP can increase the proliferation of lymphocytes and enhance immunoglobulin synthesis, particularly IgA.[11][12]
-
Anxiety and Depression: Microinjections of Substance P into specific brain regions, such as the periaqueductal gray, have been shown to produce anxiety-like behaviors in animal models.[6] This has spurred research into NK1R antagonists as potential anxiolytic and antidepressant therapies.[6]
Quantitative Data Summary
The following tables summarize dosages and administration routes for Substance P, Free Acid in various in vivo animal models as reported in the literature.
Table 1: Substance P Administration in Pain Models
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rat | Injection into upper lip | 1 µg/50 µL | Induction of orofacial heat hyperalgesia | [9] |
| Rat | Micropressure ejection (Globus Pallidus) | 0.01 - 1.0 mM | Concentration-dependent increase in spontaneous firing rate of pallidal neurons | [13] |
| Rat | Intracerebroventricular (i.c.v.) | 0.01 - 10 µg | Dose-dependent induction of cardiovascular defense reaction (increased blood pressure and heart rate) | [14] |
Table 2: Substance P Administration in Wound Healing and Inflammation Models
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Mouse | Topical application to excisional wound | 0.5 µg | Enhanced wound closure and increased epidermal/dermal thickness | [8][10] |
| Porcine | In vitro organ bath (inflamed uterine strips) | 10⁻⁷ M, 10⁻⁶ M | Altered contractile amplitude and frequency | [15] |
| Mouse | Continuous infusion (miniosmotic pump) | Not specified | Increased lymphocyte proliferation and immunoglobulin synthesis | [11][12] |
Signaling Pathways
Substance P primarily signals through the NK1 receptor, a GPCR.[1] This interaction activates heterotrimeric G proteins, mainly Gq and Gs, initiating downstream signaling cascades.[5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[16] This cascade can potentiate NMDA receptors, contributing to neuronal excitability and pain transmission.[6][16] The activation of these pathways ultimately leads to the modulation of various cellular processes, including cell proliferation, migration, and the expression of pro-inflammatory factors.[6][17]
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (powder form)
-
Sterile, pyrogen-free 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Calculate the required amount of Substance P powder to achieve the desired final concentration.
-
Aseptically weigh the Substance P powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube. Note: For in vivo injections, especially intravenous (IV), it is critical to use sterile saline as the solvent, not water, to maintain isotonicity and prevent hemolysis or tissue damage.[18]
-
Gently vortex the solution until the peptide is fully dissolved. Avoid vigorous shaking to prevent potential peptide aggregation.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Prepare fresh on the day of the experiment or store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
In Vivo Administration Protocols in Rodents
The following are generalized protocols. Specific volumes and needle gauges may need to be optimized based on the animal's size, age, and the specific experimental requirements.
A. Intraperitoneal (IP) Injection
-
Animal Restraint: Manually restrain the rodent, ensuring a firm but gentle grip that exposes the abdomen. Tilt the animal slightly with its head down.[19]
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[19]
-
Injection: Using a 25-27 G needle, insert the needle at a 45-degree angle. Gently aspirate to ensure no blood or fluid is drawn, then slowly inject the prepared Substance P solution.[19]
B. Subcutaneous (SC) Injection
-
Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent".[19]
-
Injection Site: Wipe the injection site with a 70% alcohol wipe.
-
Injection: Insert a 25-27 G needle at the base of the tented skin, parallel to the animal's back. Inject the solution, which will form a small bleb under the skin.[19]
-
Post-Injection: Withdraw the needle and gently massage the site to aid dispersal.[19]
C. Intravenous (IV) Injection (Lateral Tail Vein)
-
Animal Preparation: Place the mouse or rat in a suitable restrainer to immobilize the animal and expose the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Injection Site: Disinfect the tail with a 70% alcohol wipe. Identify one of the lateral tail veins.[19]
-
Injection: Using a sterile 27 G or smaller needle with the bevel facing up, carefully insert the needle into the vein. Slowly inject the Substance P solution. There should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein.[19]
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for studying the in vivo effects of Substance P.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substance P and pain chronicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Regenerative Potential of Substance P | MDPI [mdpi.com]
- 9. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo immunomodulation by the neuropeptide substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substance P excites globus pallidus neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substance P induces a cardiovascular defense reaction in the rat: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Substance P, Free Acid in G-Protein Coupled Receptor Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family.[1][2] It is involved in a variety of physiological processes, including pain transmission, inflammation, and stress responses.[1][3] Substance P exerts its effects by primarily interacting with the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily.[2][4] The free acid form of Substance P is a valuable tool for researchers studying the activation and signaling of NK1R and other related GPCRs. This document provides detailed application notes and protocols for the use of Substance P, free acid in GPCR research.
Upon binding to the NK1R, Substance P triggers the activation of intracellular signaling cascades. The receptor is coupled to the Gq alpha subunit of heterotrimeric G-proteins.[5][6] This initiates a well-characterized pathway involving the activation of phospholipase C (PLC), leading to the production of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] These messengers, in turn, lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[9][10] Furthermore, Substance P/NK1R signaling can also activate the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like growth and proliferation.[11][12][13]
Physicochemical Properties and Storage
This compound is typically supplied as a lyophilized powder. Proper handling and storage are crucial for maintaining its biological activity.
| Property | Value | References |
| Molecular Formula | C63H97N17O14S | [3] |
| Molecular Weight | 1348.65 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water and DMSO. | [3][14] |
| Storage | Store lyophilized powder at -20°C. After reconstitution, store at 4°C for short-term use (up to 5 days) or aliquot and freeze at -20°C for long-term storage (up to 3 months). Avoid repeated freeze-thaw cycles. | [14] |
Signaling Pathways
Substance P binding to the NK1R activates multiple downstream signaling pathways. The primary and most studied pathway is through the Gq protein, leading to calcium mobilization. Activation of the MAPK/ERK pathway is also a significant consequence of NK1R stimulation.
Activation of the NK1R by Substance P leads to the coupling and activation of the Gq alpha subunit.[5] The activated Gαq subunit then stimulates phospholipase C-β (PLCβ).[5][15] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9][15] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[8][9] The resulting increase in intracellular calcium concentration activates various calcium-dependent enzymes and cellular processes. DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.[9][10]
Caption: Gq-protein signaling pathway activated by Substance P.
GPCRs, including the NK1R, can also activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[11][16] This activation can occur through several mechanisms, often involving PKC.[17] PKC, activated by DAG, can phosphorylate and activate downstream kinases, which in turn leads to the activation of the Raf-MEK-ERK cascade.[17] Activated ERK can then translocate to the nucleus to regulate gene transcription, influencing processes such as cell proliferation, differentiation, and survival.[11]
Caption: MAPK/ERK signaling pathway downstream of GPCR activation.
Experimental Protocols
The following are generalized protocols for common assays used to study the interaction of Substance P with its receptor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
A typical workflow for studying the effects of Substance P involves preparing the ligand, treating the cells, and then measuring the desired downstream effect.
Caption: General experimental workflow for Substance P assays.
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1R.
Materials:
-
Cells or membranes expressing NK1R
-
Radiolabeled Substance P (e.g., [¹²⁵I]-Substance P)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds
-
Binding Buffer (e.g., HEPES buffer, pH 7.4, with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, and 40 µg/ml bacitracin)[18]
-
96-well plates
-
Scintillation counter or gamma counter
Procedure:
-
Plate cells expressing NK1R in poly-d-lysine-coated 96-well plates.[18]
-
On the day of the experiment, prepare serial dilutions of the unlabeled Substance P and test compounds in binding buffer.
-
Add a fixed concentration of radiolabeled Substance P to each well.
-
Add the various concentrations of unlabeled Substance P or test compound to the wells. For determining non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Substance P.[18]
-
Incubate the plates for a specified time (e.g., 3 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.[18]
-
Wash the wells rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a scintillation or gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.
This functional assay measures the increase in intracellular calcium concentration following NK1R activation by Substance P.
Materials:
-
Cells expressing NK1R
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence plate reader with an injection port
Procedure:
-
Plate cells expressing NK1R in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject various concentrations of Substance P into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence change against the log concentration of Substance P to determine the EC₅₀ value.
This assay visualizes the ligand-induced internalization of the NK1R from the cell surface.
Materials:
-
Cells expressing a tagged version of NK1R (e.g., GFP-NK1R)
-
This compound
-
Culture medium
-
High-content imaging system or fluorescence microscope
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Plate cells expressing tagged NK1R in a suitable imaging plate or on coverslips.
-
Treat the cells with various concentrations of Substance P (e.g., up to 10 µM) for a specified time (e.g., 3 hours).[19]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the nuclei with a nuclear stain like DAPI.[19]
-
Image the cells using a high-content imaging system or fluorescence microscope.
-
Quantify receptor internalization by measuring the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles.[19] Image analysis software can be used to count the number and intensity of intracellular vesicles.
-
Plot the degree of internalization against the log concentration of Substance P.
Data Presentation
The quantitative data obtained from the described experiments can be summarized for easy comparison.
Table 1: Typical Binding and Functional Parameters for Substance P at the NK1R
| Parameter | Typical Value | Assay |
| IC₅₀ | Low nM range | Radioligand Competition Binding |
| Kᵢ | Low nM range | Radioligand Competition Binding (Calculated from IC₅₀) |
| EC₅₀ (Calcium Mobilization) | ~1.8 x 10⁻⁸ M | Calcium Mobilization Assay[19] |
| EC₅₀ (Receptor Internalization) | Low nM range | Receptor Internalization Assay |
Note: The actual values can vary depending on the cell line, receptor expression levels, and specific assay conditions.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-protein signaling - G-Protein alpha-q signaling cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. Video: IP3/DAG Signaling Pathway [jove.com]
- 10. youtube.com [youtube.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 14. phoenixpeptide.com [phoenixpeptide.com]
- 15. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 16. ERK Activation Pathways Downstream of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. innoprot.com [innoprot.com]
Application Notes and Protocols for Immunohistochemical Staining of Substance P
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of Substance P in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
Substance P (SP) is an 11-amino acid neuropeptide and a member of the tachykinin family, encoded by the TAC1 gene.[1][2][3] It is widely distributed in the central and peripheral nervous systems and also expressed by non-neuronal cells like immune cells.[1][4] SP plays a crucial role in pain perception, neurogenic inflammation, and various physiological and pathological processes.[1][3][5] It exerts its effects by binding to neurokinin receptors (NKRs), primarily the high-affinity neurokinin-1 receptor (NK1R), which is a G protein-coupled receptor (GPCR).[1][6] The activation of NK1R triggers downstream signaling cascades, making the immunohistochemical localization of Substance P a valuable tool in neuroscience, immunology, and cancer research.[5]
Data Presentation
The following tables summarize key quantitative parameters for successful IHC staining of Substance P, compiled from various sources.
Table 1: Primary Antibody and Dilution
| Antibody Source | Host Species | Catalog Number | Recommended Dilution |
| ImmunoStar | Rabbit | 20064 | 1:6000 - 1:8000 |
| Phoenix Pharmaceuticals | Rabbit | H-061-05 | 1:2000 |
| Thermo Fisher Scientific | Rabbit | PA5-106934 | 1:100 |
| Abcam | Mouse | ab14184 | 1:100 - 1:500 |
| BioGenex | Not Specified | Not Specified | 1:100 |
Table 2: Key Protocol Steps and Durations
| Step | Reagent/Condition | Duration | Temperature |
| Deparaffinization | Xylene | 2 x 5-10 min | Room Temperature |
| Rehydration | Graded Ethanol (B145695) (100%, 95%, 90%, 80%, 70%) | 2-5 min each | Room Temperature |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) | 20-30 min | ~97°C |
| Endogenous Peroxidase Blocking | 3% Hydrogen Peroxide | 5-30 min | Room Temperature |
| Blocking | Normal Serum (e.g., Goat Serum) | 1 hour | Room Temperature |
| Primary Antibody Incubation | See Table 1 | 1 hour to Overnight | Room Temperature or 4°C |
| Secondary Antibody Incubation | Biotinylated or HRP-conjugated | 30-90 min | Room Temperature |
| Signal Detection (Chromogenic) | DAB Substrate | 1-10 min | Room Temperature |
Experimental Protocols
This section provides a detailed, step-by-step protocol for chromogenic immunohistochemical staining of Substance P in FFPE tissue sections.
I. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.[5][7]
-
Hydrate the tissue sections by sequential immersion in:
-
Rinse the slides in distilled water.[5]
II. Antigen Retrieval
-
Immerse slides in a staining container filled with 10 mM Sodium Citrate Buffer (pH 6.0).[5][9]
-
Heat the container in a steamer or water bath to approximately 97°C.[9]
-
Remove the container and allow the slides to cool for at least 20 minutes at room temperature.[5][9]
III. Staining Procedure
-
Wash the slides in Phosphate Buffered Saline (PBS) or Tris-Buffered Saline with Tween 20 (TBST).[9]
-
Incubate the sections with 3% hydrogen peroxide for 5-30 minutes to block endogenous peroxidase activity.[5][9]
-
Wash slides in PBS or TBST.[9]
-
Apply a protein blocking solution, such as 2-5% normal goat serum, and incubate for 1 hour at room temperature in a humidified chamber.[10][11]
-
Drain the blocking solution and apply the primary antibody against Substance P, diluted in antibody diluent, to the sections.
-
Incubate for 1 hour at room temperature or overnight at 4°C.[10][12]
-
Wash the slides three times with PBS or TBST for 2-5 minutes each.[9]
-
Apply a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-90 minutes at room temperature.[10][13]
-
Wash the slides three times with PBS or TBST.[9]
-
If using a biotin-based system, apply the avidin-biotin complex (ABC) reagent and incubate for 30 minutes at room temperature.[11]
-
Wash the slides three times with PBS or TBST.[9]
-
Apply the DAB substrate solution and monitor the color development under a microscope (typically 1-10 minutes).[9]
-
Stop the reaction by immersing the slides in distilled water.[9]
IV. Counterstaining, Dehydration, and Mounting
-
Counterstain the sections with Mayer's Hematoxylin.[8]
-
Dehydrate the sections through graded ethanol series (70%, 80%, 90%, 95%, 100%).[7][8]
-
Mount the coverslips using a non-aqueous mounting medium.[14]
Mandatory Visualizations
Substance P Signaling Pathway
Substance P mediates its effects primarily through the NK1R.[1] Upon binding, NK1R, a G protein-coupled receptor, can activate multiple downstream signaling pathways.[1] This includes the canonical IP3/DAG pathway, leading to intracellular calcium release and protein kinase C (PKC) activation, and the cAMP pathway.[1][2] Additionally, Substance P signaling can involve the activation of mitogen-activated protein kinase (MAPK) pathways such as p38 and ERK1/2, which are implicated in inflammatory responses.[15]
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prognostic Significance of Substance P/Neurokinin 1 Receptor and Its Association with Hormonal Receptors in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between neurokinin-1 receptor and substance P in the striatum: light and electron microscopic immunohistochemical study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 9. sysy.com [sysy.com]
- 10. Substance P (Human, Rat, Mouse) - Antibody for Immunohistochemistry [phoenixbiotech.net]
- 11. immunostar.com [immunostar.com]
- 12. Substance P Polyclonal Antibody (PA5-106934) [thermofisher.com]
- 13. Immunohistochemistry Procedure [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Substance P, Free Acid stability and storage conditions.
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Substance P, Free Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Substance P is an 11-amino acid neuropeptide belonging to the tachykinin family.[1][2] It acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems, playing a significant role in inflammation, pain transmission, and other physiological processes.[1][2][3] The "free acid" form refers to the peptide with a free carboxyl group at the C-terminus, as opposed to the more common C-terminally amidated form.
Q2: What are the recommended storage conditions for lyophilized this compound?
Lyophilized this compound should be stored in a desiccated environment at -20°C for long-term stability.[1][3][4] Some suppliers suggest that storage at 0-5°C is acceptable for up to 6 months.[5] For optimal results, it is crucial to keep the product away from moisture.[4][6]
Q3: How should I store this compound once it is in solution?
After reconstitution, it is recommended to prepare aliquots of the Substance P solution to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C.[3][4] Stock solutions are generally stable for up to one to three months when stored at -20°C.[1][3][5] For shorter periods, a solution can be kept at +4°C for up to 5 days.[5] If possible, it is best to prepare and use solutions on the same day.[3]
Troubleshooting Guide
Q1: I am seeing a loss of activity in my Substance P solution. What could be the cause?
Several factors can contribute to the loss of Substance P activity in solution:
-
Improper Storage: Storing the solution at room temperature or for extended periods at 4°C can lead to degradation. Ensure aliquots are frozen at -20°C or -80°C for long-term storage.[3][4][5]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can degrade the peptide. It is crucial to aliquot the stock solution after reconstitution.[5]
-
Chemical Instability: The stability of Substance P can be influenced by its salt form. The acetate (B1210297) salt has been observed to be less stable than the hydrochloride or trifluoroacetate (B77799) salts, with a tendency to release N-terminal dipeptides.[7]
-
Enzymatic Degradation: Substance P can be degraded by various peptidases and proteases.[8] If working with biological samples, such as blood or tissue homogenates, enzymatic degradation is a likely cause of activity loss.[8][9] Angiotensin-converting enzyme (ACE) is one of the enzymes involved in its degradation.[10]
-
pH of the Solution: The pH of the solution can affect the stability of peptides. While specific optimal pH ranges for Substance P free acid are not consistently reported, degradation pathways can be pH-dependent.[11]
Q2: My lyophilized Substance P powder appears clumpy. Is it still usable?
Clumping of lyophilized powder is often due to the absorption of moisture, as it is hygroscopic.[1] This can affect the stability and weighing accuracy of the peptide. It is recommended to store the lyophilized powder in a desiccator. If clumping is observed, the peptide's integrity may be compromised, and it is advisable to use a fresh vial for quantitative experiments.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 3 years | Desiccate, keep away from moisture[1][4][6] |
| 0-5°C | Up to 6 months | Desiccate[5] | |
| In Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles[4][6] |
| -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles[1][3][5] | |
| +4°C | Up to 5 days | For short-term use[5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | Soluble, up to 0.80 mg/ml | [3][5] |
| 5% Acetic Acid | 1 mg/mL | [1] |
| DMSO | Up to 10 mM | Sonication may be required[6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized Substance P to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming inside the vial upon opening.
-
Solvent Addition: Add the desired volume of sterile, high-purity water or an appropriate buffer to the vial to achieve the target concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to a 1 mg vial.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation. If solubility issues arise, sonication can be used, particularly for solvents like DMSO.[6]
-
Aliquoting: Once the peptide is completely dissolved, immediately aliquot the solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3][4][5]
Visualizations
Caption: Workflow for proper handling and storage of Substance P.
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
References
- 1. Substance P, 33507-63-0, 96 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Substance P | Sensory neuropeptide | 33507-63-0 | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]
- 7. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synaptosomal degradation of substance P and some other neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The stability of synthetic substance P in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iipseries.org [iipseries.org]
Troubleshooting Substance P, Free Acid solubility issues.
Welcome to the technical support center for Substance P, Free Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on troubleshooting solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered when working with this compound.
Q1: What is the best solvent for this compound?
This compound is soluble in both sterile water and Dimethyl Sulfoxide (B87167) (DMSO). The choice of solvent depends on the experimental requirements. For most cell culture applications, direct dissolution in sterile water or a suitable aqueous buffer is recommended to avoid solvent-induced cytotoxicity. However, for preparing concentrated stock solutions, DMSO can be a viable option.
Q2: I am having trouble dissolving this compound in water. What should I do?
If you are experiencing difficulty dissolving this compound in water, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help to break up any aggregates and enhance dissolution.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Although Substance P is generally soluble in water, adjusting the pH of your aqueous buffer may improve solubility. However, be mindful of the pH stability of the peptide and the requirements of your experiment.
-
Gentle Warming: Briefly warming the solution to around 37°C may aid dissolution. Avoid excessive heat, as it can degrade the peptide.
Q3: My Substance P solution, prepared from a DMSO stock, is precipitating when I dilute it in my aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous environment is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer or medium very slowly, drop-by-drop, while gently vortexing or stirring the aqueous solution. This prevents localized high concentrations of the peptide that can lead to precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, and for sensitive primary cells, below 0.1%, to minimize cytotoxicity and precipitation.[1][2][3][4][5][6]
-
Pre-warm the Aqueous Solution: Having your buffer or medium at 37°C before adding the DMSO stock can sometimes help maintain solubility.
Q4: What is the difference in solubility and stability between this compound and its salt forms (e.g., hydrochloride or trifluoroacetate)?
While specific quantitative data is limited in direct comparisons, salt forms of peptides are generally more stable and have better solubility in aqueous solutions than their free acid counterparts.[7][8][9] The hydrochloride and trifluoroacetate (B77799) salts of Substance P have been reported to be considerably more stable than the acetate (B1210297) salt.[10] If you are consistently facing solubility or stability issues with the free acid form, consider using a salt form for your experiments.
Q5: How should I store my this compound powder and solutions to ensure stability?
Proper storage is critical to maintaining the biological activity of Substance P.
-
Lyophilized Powder: Store the lyophilized powder at -20°C.[1][2]
-
Aqueous Solutions: Aqueous solutions of Substance P are susceptible to degradation and should be prepared fresh for each experiment. If short-term storage is necessary, store at 4°C for up to a few days. For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] Due to the presence of a methionine residue, Substance P is prone to oxidation in aqueous solutions, which can be mitigated by using oxygen-free water or storing at a low pH (e.g., in 0.05 M acetic acid).
-
DMSO Solutions: Stock solutions in DMSO are generally more stable than aqueous solutions when stored at -20°C or -80°C. However, it is still recommended to aliquot to avoid multiple freeze-thaw cycles.
Q6: What is the maximum concentration of DMSO that is safe for my cell cultures?
The tolerance of cell lines to DMSO can vary. As a general guideline:
-
< 0.1% DMSO: Considered safe for most cell lines, including sensitive primary cells.[2][6]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[1][2][11][3][4][6]
-
> 0.5% DMSO: Can be cytotoxic and may affect cell membrane integrity.[1][2][3]
It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Quantitative Data on this compound Solubility
| Solvent | Reported Solubility (mg/mL) | Reference(s) |
| Water | ≥ 42.1 | [10] |
| Water | Soluble | [1][2] |
| DMSO | 100 | [12] |
| DMSO | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Preparation: Bring the vial of lyophilized this compound to room temperature before opening.
-
Reconstitution: Add the appropriate volume of sterile, deionized water or a suitable aqueous buffer (e.g., PBS) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution. If necessary, warm the solution briefly to 37°C.
-
Sterilization (if required): If the solution needs to be sterile for cell culture use, filter it through a 0.22 µm syringe filter.
-
Use and Storage: Use the freshly prepared solution immediately. For short-term storage, keep at 4°C for a few days. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Solution from a DMSO Stock
-
Preparation of DMSO Stock:
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the required volume of anhydrous, sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing.
-
-
Dilution into Aqueous Medium:
-
Warm the desired aqueous buffer or cell culture medium to 37°C.
-
While gently stirring or vortexing the aqueous medium, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the working solution is below the tolerance level of your cells (typically < 0.5%).
-
-
Use: Use the final working solution immediately in your experiment.
Mandatory Visualizations
Caption: Substance P Signaling Pathway through the NK1 Receptor.
Caption: General Experimental Workflow for In Vitro Studies Using Substance P.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. lifetein.com [lifetein.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Preventing degradation of Substance P, Free Acid in solution.
Welcome to the Technical Support Center for Substance P, Free Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Substance P in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of Substance P solutions.
Issue 1: Rapid Loss of Biological Activity in Aqueous Solutions
-
Possible Cause A: Enzymatic Degradation. Substance P is highly susceptible to degradation by proteases present in biological samples and on labware.
-
Solution:
-
Work at low temperatures (on ice or at 4°C) to minimize enzymatic activity.
-
Incorporate a protease inhibitor cocktail into your buffers. A common recommendation is to use a broad-spectrum cocktail containing inhibitors for various protease classes.[1] For targeted inhibition, consider metalloprotease inhibitors such as EDTA.
-
-
-
Possible Cause B: Oxidation. The methionine residue at position 11 is prone to oxidation, which can significantly reduce biological activity.[2]
-
Solution:
-
Prepare solutions using deoxygenated water or buffers.
-
Store solutions under an inert gas atmosphere (e.g., nitrogen or argon).
-
Consider adding antioxidants like sodium thiosulfate (B1220275) to your solution.
-
-
-
Possible Cause C: High pH. Substance P is rapidly destroyed at a pH above 8.
-
Solution: Maintain the pH of your solutions between 3 and 7 for optimal stability. Acidic conditions (e.g., 0.05 M acetic acid) can enhance stability.
-
Issue 2: Poor Solubility or Precipitation of the Peptide
-
Possible Cause: Improper dissolution or aggregation of the peptide. Substance P can aggregate at both acidic and basic pH, as well as in saline solutions.[3]
-
Solution:
-
For initial solubilization, use sterile, distilled water or a dilute acetic acid solution (e.g., 5%).[4]
-
If solubility remains an issue, a small amount of an organic solvent like DMSO can be used for initial dissolution, followed by careful dilution with your experimental buffer.[3]
-
To dissociate aggregates, the addition of pyridine (B92270) or acetonitrile (B52724) has been shown to be effective.[3]
-
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause A: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can contribute to the degradation of the peptide, leading to a decrease in the effective concentration of active Substance P.[5][6]
-
Solution: Aliquot the reconstituted Substance P solution into single-use volumes before freezing. This prevents the need to thaw and re-freeze the main stock.
-
-
Possible Cause B: Adsorption to Labware. Peptides can adsorb to the surface of plastic and glass labware, leading to a lower effective concentration in your experiments.
-
Solution:
-
Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Consider adding a carrier protein like Bovine Serum Albumin (BSA) (e.g., 1%) to your solution to reduce non-specific binding.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from moisture.[3]
Q2: How should I prepare a stock solution of Substance P?
A2: It is recommended to reconstitute the lyophilized powder in sterile, distilled water or a dilute acid, such as 5% acetic acid, to a concentration of 1 mg/mL.[4] For some applications, DMSO can also be used.[3] After reconstitution, it is crucial to aliquot the solution into single-use vials and store them at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C.[4]
Q3: What is the stability of Substance P in solution?
A3: The stability of Substance P in solution is dependent on several factors including pH, temperature, and the presence of proteases. Aqueous solutions can lose biological activity within minutes at room temperature. Stability is enhanced at acidic pH and low temperatures.
Q4: Can I store Substance P solutions at 4°C?
A4: Short-term storage at 4°C is generally not recommended due to the rapid degradation of Substance P in solution. For any storage beyond immediate use, freezing at -20°C or -80°C is advised.
Q5: Which salt form of Substance P is more stable?
A5: Studies have shown that the hydrochloride and trifluoroacetate (B77799) (TFA) salts of Substance P are considerably more stable than the acetate (B1210297) salt, which is more prone to decomposition through the formation of diketopiperazines.[7]
Quantitative Data Summary
The following tables summarize the stability of Substance P under various conditions.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated and protected from moisture.[3] |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[3] |
| In Solvent | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[4] |
Table 2: Factors Influencing Substance P Degradation in Solution
| Factor | Condition | Effect on Stability | Recommendation |
| pH | > 8 | Rapid degradation | Maintain pH between 3 and 7. |
| Acidic (e.g., 0.05 M Acetic Acid) | Increased stability | Use acidic buffers for storage of stock solutions. | |
| Temperature | Room Temperature | Rapid degradation | Perform experiments on ice or at 4°C. |
| Enzymes | Presence of proteases | Significant degradation | Add a broad-spectrum protease inhibitor cocktail. |
| Oxidation | Exposure to air | Loss of activity | Use deoxygenated solvents and store under inert gas. |
| Salt Form | Acetate | Less stable | Prefer hydrochloride or trifluoroacetate salts.[7] |
| Freeze-Thaw | Multiple cycles | Increased degradation | Aliquot solutions for single use.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a Substance P Stock Solution
-
Bring the lyophilized Substance P vial to room temperature before opening to prevent condensation.
-
Add the appropriate volume of sterile, deionized water or 0.05 M acetic acid to the vial to achieve the desired concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Once dissolved, immediately aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Substance P Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the stability of Substance P in a given solution over time.
-
Sample Preparation:
-
Prepare a solution of Substance P at the desired concentration in the test buffer (e.g., cell culture medium, phosphate-buffered saline).
-
Divide the solution into several aliquots in separate tubes, one for each time point.
-
Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately stop any potential enzymatic degradation by adding an equal volume of a stop solution (e.g., 1% Trifluoroacetic Acid (TFA) in acetonitrile).
-
If the sample contains proteins, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% TFA in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient from 5% to 34% Mobile Phase B over approximately 11 minutes.[8]
-
Flow Rate: 1 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Detection: UV at 214 nm or 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact Substance P at each time point.
-
Calculate the percentage of Substance P remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact Substance P versus time to determine the degradation rate.
-
Visualizations
Caption: Major degradation pathways of Substance P in solution.
Caption: Workflow for assessing Substance P stability.
Caption: Strategies to prevent Substance P degradation.
References
- 1. Use of protease inhibitors increases the amounts of substance P extracted from small specimens of nerve tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Properties of substance P aggregates. Application to the synthesis and purification of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ≥96% (HPLC), Tachykinin neuropeptide, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Elevation of substance P-like immunoreactivity in rat central nervous system by protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of Substance P and Its Fragments on Discovery® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Identifying potential artifacts of Substance P, Free Acid in experiments.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Substance P, Free Acid in their experiments.
Troubleshooting Guide
This section addresses common issues and potential artifacts that may arise during experiments with this compound.
Question: Why am I observing a much weaker biological response, or no response at all, compared to what is reported in the literature for Substance P?
Answer: A primary reason for a diminished or absent biological effect is the use of the This compound form instead of the biologically active C-terminal amidated form. The C-terminal amide group is crucial for high-affinity binding to its primary receptor, the Neurokinin-1 Receptor (NK1R), and for full biological activity.[1] Replacing the amide with a carboxylic acid has been shown to reduce the relative activity and affinity by at least two-fold.[1] In some signaling pathways, such as cAMP stimulation, the free acid form may only show activity at very high concentrations.[2][3]
Potential Solution:
-
Verify the form of Substance P: Confirm that you are using the C-terminal amidated version of Substance P for experiments requiring full biological activity. The free acid form is often used as a negative control or an inactive metabolite in comparative studies.
-
Consult the supplier's datasheet: Ensure the product specifications match the requirements of your experimental design.
Question: My experimental results are inconsistent or vary between batches of this compound. What could be the cause?
Answer: Inconsistent results can stem from the inherent instability of Substance P. The peptide is susceptible to degradation both in solid form and in solution.[4]
Potential Causes and Solutions:
-
Degradation During Storage: The stability of Substance P can be affected by its salt form; for instance, the acetate (B1210297) salt is less stable than the hydrochloride or trifluoroacetate (B77799) salts.[4]
-
Recommendation: Store this compound as a lyophilized powder at -20°C or lower, protected from moisture.[5] For solutions, prepare fresh or store aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Enzymatic Degradation in Experiments: If using cell cultures or in vivo models, Substance P can be rapidly degraded by proteases and peptidases present in the experimental system.[6] This can lead to a lower effective concentration of the full-length peptide.
-
Recommendation: Consider the inclusion of protease inhibitors in your experimental buffer, if compatible with your assay.
-
Question: I am detecting multiple peaks in my mass spectrometry analysis of Substance P. What are these?
Answer: Substance P is metabolized into various N- and C-terminal fragments.[2][3] Some of these fragments may be biologically active and could contribute to your experimental observations.
Common Metabolites:
-
C-terminal fragments: SP(2-11), SP(3-11), SP(5-11), SP(6-11), SP(7-11), SP(8-11)
-
N-terminal fragments: SP(1-4), SP(1-7), SP(1-9)
The presence of these fragments is a potential artifact to consider when interpreting your results, as they may have different signaling properties than the full-length peptide.[2][3][7]
Frequently Asked Questions (FAQs)
What is the primary difference in activity between this compound and Substance P (C-terminal amide)?
The C-terminal amide of Substance P is critical for its biological activity. The free acid form, which has a carboxyl group at the C-terminus instead of an amide, exhibits significantly reduced binding affinity for the NK1 receptor and, consequently, lower biological potency.[1] Some studies show that while the free acid form can still induce certain cellular responses like increased intracellular calcium (though less potently), it may be ineffective at stimulating other pathways like cAMP production.[2][3]
What are the common degradation products of Substance P in biological systems?
Substance P can be cleaved by various peptidases into smaller fragments. Common degradation pathways involve the removal of amino acids from either the N-terminus or the C-terminus. The table below summarizes some of the identified metabolites.
| Metabolite | Description | Potential Activity |
| SP(1-9) | N-terminal nonapeptide | May have biological activity.[8] |
| SP(1-7) | N-terminal heptapeptide | Generally considered inactive at the NK1R.[2][3] |
| SP(3-11), SP(5-11), SP(6-11) | C-terminal fragments | Can retain activity at the NK1R, but may have altered signaling properties.[2][3][9] |
How should I prepare and store this compound solutions?
This compound is soluble in water and DMSO.[5][10][11] For cell-based assays, it is common to prepare a concentrated stock solution in sterile water or DMSO and then dilute it to the final working concentration in the cell culture medium. To maintain stability, it is recommended to:
-
Store the lyophilized powder at -20°C.[5]
-
Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
For experiments, freshly dilute the stock solution to the final concentration.
Could this compound interfere with my immunoassay?
Yes, there is a potential for non-specific binding in immunoassays.[12][13] If you are using an antibody-based detection method, the free acid form or its fragments could cross-react with antibodies intended for the amidated form, leading to inaccurate quantification. It is crucial to validate the specificity of your antibodies. Additionally, peptides can adsorb to plasticware, which can be minimized by using appropriate blocking agents.
Data Presentation
Table 1: Comparison of Biological Activity between Substance P (Amide) and this compound
| Feature | Substance P (C-terminal Amide) | This compound | Reference |
| NK1R Binding Affinity | High | Significantly Reduced | [1] |
| Biological Potency | High | Significantly Reduced | [1] |
| cAMP Stimulation | Potent Agonist | Very weak or inactive | [2][3] |
| Intracellular Ca2+ Mobilization | Potent Agonist | Reduced activity | [2][3] |
Table 2: Mass Spectrometry Data for Substance P and its Metabolites
| Peptide | Sequence | Charge State (+3) m/z |
| Substance P | RPKPQQFFGLM-NH2 | 449.9 |
| SP(1-9) | RPKPQQFFG | 338.8 |
| SP(1-7) | RPKPQQF | 289.8 |
Note: m/z values can vary slightly depending on the mass spectrometer and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for Intracellular Calcium Mobilization
This protocol provides a general workflow for assessing the effect of this compound on intracellular calcium levels in cells expressing the NK1 receptor.
-
Cell Culture: Plate NK1R-expressing cells (e.g., CHO-NK1R or SH-SY5Y) in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with a suitable buffer (e.g., HBSS).
-
Add the dye-loading buffer to each well and incubate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound (and Substance P amide as a positive control) in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions to obtain the desired final concentrations for the dose-response curve.
-
-
Measurement:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the Substance P solutions into the wells and continue to record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the dose-response curve and determine the EC50 value.
-
Protocol 2: Competitive Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to the NK1 receptor.
-
Membrane Preparation: Prepare cell membrane fractions from a cell line or tissue known to express the NK1 receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
A fixed concentration of a radiolabeled Substance P analog (e.g., [125I]-Substance P).
-
Varying concentrations of unlabeled this compound (the competitor).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the competitor.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Caption: Substance P Signaling Pathway via the NK1 Receptor.
Caption: Troubleshooting Logic for Substance P Experiments.
References
- 1. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Substance P and behavior: opposite effects of N-terminal and C-terminal fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substance P (free acid) adopts different conformation than native peptide in DMSO, water and DPPC bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improving the sensitivity of immunoassays by reducing non-specific binding of poly(acrylic acid) coated upconverting nanoparticles by adding free poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
How to confirm the inactivity of a Substance P, Free Acid batch.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered when confirming the inactivity of a Substance P, Free Acid batch.
Frequently Asked Questions (FAQs)
Q1: My batch of this compound is showing unexpected activity in my functional assay. What are the initial steps to troubleshoot this?
A1: When an ostensibly inactive batch of this compound, shows activity, it is crucial to systematically investigate the potential causes. First, verify the identity and integrity of your batch using an analytical method like High-Performance Liquid Chromatography (HPLC) to check for the presence of active, amidated Substance P or other active fragments. Concurrently, validate your functional assay with a known active control (Substance P, amide form) and a negative control to ensure the assay is performing as expected. Finally, review your sample preparation and handling procedures to rule out contamination or experimental error.
Q2: What are the primary reasons a batch of this compound might be active?
A2: The most common reason for unexpected activity is the presence of the amidated form of Substance P, which is a potent agonist of the Neurokinin-1 receptor (NK1R). This can occur due to incomplete deamidation during synthesis or as a contaminant in the batch. Another possibility is the presence of other active peptide fragments that can elicit a biological response. It is also important to consider the stability of the compound under your specific storage and experimental conditions, as degradation could potentially lead to the formation of active species, although this is less common.
Q3: How can I be certain that my functional assay is specific for Substance P activity?
A3: To ensure the specificity of your functional assay, it is recommended to include a specific NK1R antagonist in your experimental design. If the observed activity of your this compound batch is blocked by the antagonist, it suggests that the activity is mediated through the NK1R, likely due to contamination with an active agonist. If the activity is not blocked, it may indicate an off-target effect or an artifact of the assay system itself.
Q4: Can the free acid form of Substance P have any biological activity?
A4: While this compound has a significantly lower affinity for the NK1R compared to the amidated form, it is not entirely devoid of activity at very high concentrations in some sensitive assay systems. It is crucial to establish a dose-response curve to determine if the observed activity is within an expected range for the free acid form or if it suggests contamination with a more potent agonist.
Troubleshooting Guides
Confirming Batch Inactivity: A Step-by-Step Approach
This guide provides a logical workflow to confirm the inactivity of your this compound batch and troubleshoot unexpected activity.
Potential non-specific binding of Substance P, Free Acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the potential non-specific binding of Substance P, Free Acid. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary receptors?
Substance P (SP) is an 11-amino acid neuropeptide that belongs to the tachykinin family.[1][2] It acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[2] this compound refers to the peptide with a free carboxyl group at the C-terminus. Its biological effects are primarily mediated through binding to neurokinin (NK) receptors, which are G protein-coupled receptors (GPCRs).[1] There are three main subtypes of NK receptors: NK1R, NK2R, and NK3R, with Substance P showing the highest affinity for the NK1 receptor.[1]
Q2: What is non-specific binding, and why is it a concern in Substance P experiments?
Non-specific binding refers to the interaction of Substance P with components in an assay system other than its intended receptor, such as plastic surfaces, filter membranes, or other proteins. This can lead to a high background signal, reducing the accuracy and sensitivity of the experiment and making it difficult to distinguish the specific receptor-mediated effects.
Q3: What are the common causes of high non-specific binding with this compound?
Several factors can contribute to high non-specific binding of this compound:
-
Hydrophobic and Electrostatic Interactions: Peptides like Substance P can adhere to plasticware and other surfaces through non-specific interactions.
-
Peptide Aggregation: At high concentrations or in certain buffer conditions, Substance P may form aggregates that can bind non-specifically.
-
Inadequate Blocking: Insufficient blocking of non-specific sites on membranes, plates, or tissues can lead to high background.
-
Incorrect Assay Conditions: Suboptimal pH, ionic strength, or temperature can promote non-specific interactions.
-
Radioligand Impurities: If using a radiolabeled Substance P, impurities or degradation products can contribute to non-specific binding.[3]
Q4: How can I prepare and store this compound to minimize degradation and aggregation?
Substance P, especially in its acetate (B1210297) salt form, can be unstable in aqueous solutions, leading to the release of N-terminal dipeptides.[4] Hydrochloride and trifluoroacetate (B77799) salts are reported to be more stable.[4] For optimal stability, it is recommended to:
-
Store the lyophilized peptide at -20°C or lower.
-
Reconstitute just before use in a suitable buffer.
-
For short-term storage of the solution, keep it at 4°C for a few days.
-
For long-term storage, aliquot the reconstituted solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding in Substance P experiments.
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells/tubes | Inadequate blocking of non-specific sites. | - Increase the concentration of the blocking agent (e.g., 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in the binding buffer).- Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).- Include a carrier protein like BSA in the assay buffer to saturate non-specific binding sites.[5] |
| Substance P is sticking to plasticware. | - Use low-binding polypropylene (B1209903) tubes and pipette tips.- Pre-coat plates or tubes with a blocking agent before adding reagents.- Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the binding and wash buffers.[3] | |
| Radioligand concentration is too high. | - Use a radioligand concentration at or below the Kd for the receptor to maximize the proportion of specific binding.[6] In saturation binding experiments, use a range of concentrations to accurately determine non-specific binding.[6][7] | |
| Inconsistent results between replicates | Incomplete solubilization or aggregation of Substance P. | - Ensure complete dissolution of lyophilized Substance P by gentle vortexing or sonication.- Prepare fresh solutions for each experiment.- Consider the solubility of this compound in your chosen buffer. |
| Inefficient washing steps. | - Increase the number and volume of washes with ice-cold wash buffer to effectively remove unbound peptide.- Ensure rapid filtration to minimize dissociation of specifically bound ligand during washing.[3] | |
| Low or no specific binding signal | Degradation of Substance P. | - Prepare fresh solutions of Substance P for each experiment.[4]- Store stock solutions appropriately (aliquoted at -20°C or below).- Consider the stability of Substance P in your assay buffer and at your experimental temperature. The peptide can be inactivated by proteases in biological samples.[8] |
| Incorrect buffer composition. | - Optimize the pH of the binding buffer (typically around 7.4).- The presence of divalent cations like Mg²⁺ and Ca²⁺ can be crucial for receptor binding and conformation.[5][9] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Substance P binding experiments. These values can serve as a starting point for assay optimization.
Table 1: Substance P Receptor Binding Affinities
| Receptor Subtype | Ligand | Cell/Tissue Type | Kd (Dissociation Constant) | Bmax (Maximum Binding Capacity) | Reference |
| NK1 Receptor | [³H]Substance P | Transfected CHO cells | 0.33 ± 0.13 nM | 5.83 ± 1.16 pmol/mg protein | [10] |
| NK1 Receptor | ¹²⁵I-labeled [Lys³]-SP | HEK293T cells | Not specified | Not specified | [5] |
Table 2: Recommended Assay Conditions for Substance P Binding
| Parameter | Recommended Condition | Rationale |
| pH | 7.4 | Mimics physiological conditions and is optimal for many receptor-ligand interactions.[5] |
| Temperature | 4°C or Room Temperature | 4°C can help to minimize protease activity and ligand degradation during long incubations. Room temperature may be sufficient for shorter incubation times.[5] |
| Incubation Time | 30 min - 3 hours | Should be sufficient to reach binding equilibrium. This needs to be determined empirically for each assay system.[5][7] |
| Divalent Cations | 1-5 mM MgCl₂, 1-5 mM CaCl₂ | Often required for optimal receptor conformation and ligand binding.[5] |
| Protease Inhibitors | Bacitracin (e.g., 40 µg/ml) | To prevent degradation of the peptide by proteases present in cell or tissue preparations.[5] |
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay to Determine Non-Specific Binding
This protocol is designed to measure the specific binding of a radiolabeled Substance P analog by competing with an excess of unlabeled Substance P.
Materials:
-
Cells or tissue homogenate expressing the neurokinin receptor of interest.
-
Radiolabeled Substance P (e.g., [³H]Substance P or ¹²⁵I-labeled Substance P).
-
Unlabeled this compound.
-
Binding Buffer: e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and protease inhibitors (e.g., 40 µg/ml bacitracin).[5]
-
Wash Buffer: Ice-cold Binding Buffer.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the ligand to the filter.[3]
-
Scintillation fluid and vials.
-
Filtration manifold and scintillation counter.
Procedure:
-
Preparation: Thaw all reagents and keep them on ice. Prepare serial dilutions of unlabeled Substance P.
-
Assay Setup: In low-binding microcentrifuge tubes or a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add a known amount of cell/tissue homogenate, a fixed concentration of radiolabeled Substance P (typically at or below its Kd), and binding buffer.
-
Non-Specific Binding: Add the same components as for Total Binding, but also include a high concentration of unlabeled Substance P (typically 100- to 1000-fold higher than the Kd of the radioligand).[3]
-
Competition: Add the same components as for Total Binding, but with increasing concentrations of unlabeled Substance P.
-
-
Incubation: Incubate the reactions for a predetermined time and temperature to allow binding to reach equilibrium (e.g., 60 minutes at room temperature or 3 hours at 4°C).[5]
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Immediately wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.[3]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the concentration of unlabeled Substance P to generate a competition curve and determine the IC₅₀ value.
-
Visualizations
Caption: Substance P Signaling via the NK1 Receptor and Gq Pathway.
Caption: Troubleshooting Workflow for High Non-Specific Binding.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Substance P inactivation by aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Divalent cations: effects on post-synaptic pharmacology of invertebrate synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reconstitution of Lyophilized Substance P, Free Acid
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the proper reconstitution and handling of lyophilized Substance P, Free Acid for research applications.
Quantitative Data Summary
For consistent and reproducible results, it is crucial to adhere to the recommended storage and handling conditions for this compound. The following table summarizes key quantitative data.
| Parameter | Value | Source(s) |
| Molecular Weight | ~1348.6 g/mol | [1][2][3] |
| Purity | ≥ 95% | [1][2] |
| Appearance | White to off-white powder | [1][2] |
| Recommended Solvents | Water, DMSO | [1][2][4] |
| Solubility in Water | Up to 10 mg/mL | [4] |
| Storage (Lyophilized) | Up to 6 months at 0-5°C; Long-term at -20°C | [1][2] |
| Storage (Reconstituted) | Up to 5 days at 4°C; Up to 3 months at -20°C in aliquots | [1] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for reconstituting lyophilized this compound to a desired stock concentration.
Materials:
-
Vial of lyophilized this compound
-
Sterile, oxygen-free water or 0.05 M acetic acid for enhanced stability
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully add the calculated volume of the chosen solvent (e.g., sterile water) to the vial to achieve the desired concentration. For example, to create a 1 mg/mL stock solution from a 5 mg vial, add 5 mL of solvent.
-
Dissolution: Gently swirl or vortex the vial to dissolve the powder completely. Avoid vigorous shaking, which can cause foaming and denaturation.[5] A clear, colorless solution should be obtained.[4]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the reconstituted solution into smaller, single-use aliquots in sterile, low-protein-binding tubes.[1][4]
-
Storage: Store the aliquots at -20°C for up to 3 months.[1] For short-term use, the solution can be kept at 4°C for up to 5 days.[1]
Figure 1. Experimental workflow for the reconstitution of lyophilized this compound.
Troubleshooting Guide
Q: The lyophilized powder is not dissolving completely. What should I do?
A:
-
Confirm Solvent Choice: this compound is soluble in water and DMSO.[2][4] Ensure you are using a recommended solvent.
-
Check Concentration: Sigma-Aldrich reports achieving a clear, colorless solution at concentrations up to 10 mg/mL in water.[4] If you are attempting a higher concentration, solubility may be limited.
-
Gentle Agitation: Continue to gently mix the solution for a few more minutes.[5] If particulates remain, you can try sonicating the solution for a very brief period, but be cautious as this can degrade the peptide.
-
pH Adjustment: The stability of the peptide is higher at a lower pH.[4] Using a slightly acidic solvent like 0.05 M acetic acid may aid both solubility and stability.
Q: I am concerned about the stability and biological activity of my reconstituted solution. How can I minimize degradation?
A:
-
Oxidation Risk: The methionine residue in Substance P makes it susceptible to oxidation, which can lead to a rapid loss of biological activity in aqueous solutions.[4]
-
Preventative Measures: To prevent oxidation, it is recommended to use oxygen-free water or store the solution at a low pH (e.g., in 0.05 M acetic acid).[4]
-
Protein Stabilizers: Adding a carrier protein like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) at 1% can increase the stability of the solution.[4]
-
Avoid Freeze-Thaw Cycles: The most critical step for maintaining stability is to aliquot the stock solution into single-use volumes after reconstitution and before freezing. This prevents the damage caused by repeated freezing and thawing.[1][4]
Q: My reconstituted solution has been stored for a while. How do I know if it is still active?
A:
-
Storage Time: Reconstituted Substance P is stable for up to 5 days at 4°C and for up to 3 months when stored at -20°C.[1] If stored longer, its activity may be compromised.
-
Functional Assay: The definitive way to confirm biological activity is to perform a functional assay. Substance P activates the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR), leading to the stimulation of second messengers like inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine (B11128) monophosphate (cAMP).[6] A cell-based assay measuring calcium flux or cAMP levels in response to the peptide can validate its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound? Substance P is an 11-amino acid neuropeptide belonging to the tachykinin family.[6][7] It is involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[4][6] The "Free Acid" form refers to the C-terminus ending in a carboxyl group rather than an amide.
Q2: What is the primary signaling pathway for Substance P? Substance P primarily acts by binding to the neurokinin-1 receptor (NK1R), which is a G protein-coupled receptor.[7] This binding activates signaling cascades that stimulate the production of second messengers such as IP3/DAG and cAMP, leading to downstream cellular responses.[6]
Figure 2. Simplified signaling pathway of Substance P via the NK1 receptor.
Q3: What is the recommended solvent for reconstitution? Water is the most commonly recommended solvent.[1][4] DMSO is also a viable option.[2] For enhanced stability against oxidation, using 0.05 M acetic acid is advisable.[4]
Q4: How should I store the lyophilized powder before reconstitution? The lyophilized powder should be stored at 0-5°C for short-term storage (up to 6 months) or at -20°C for long-term storage.[1][2]
Q5: Why is it critical to avoid repeated freeze-thaw cycles? Repeatedly freezing and thawing a peptide solution can cause denaturation and aggregation, leading to a significant loss of biological activity. Aliquoting the stock solution into single-use volumes is the best practice to preserve the peptide's integrity.[1][4]
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound | C63H97N17O14S | CID 9920174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Substance P - Wikipedia [en.wikipedia.org]
Long-term stability of frozen Substance P, Free Acid aliquots.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, handling, and troubleshooting for experiments involving frozen Substance P, Free Acid aliquots.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound should be stored at 0-5°C for up to 6 months.[1]
Q2: How should I store this compound after reconstitution?
A2: After reconstitution, the solution can be stored at +4°C for up to 5 days.[1] For longer-term storage, it is recommended to aliquot the solution and freeze it at -20°C for up to 3 months.[1] It is crucial to avoid repeated freeze-thaw cycles.[1][2]
Q3: What solvent should I use to reconstitute this compound?
A3: Substance P is soluble in water.[2] For enhanced stability, especially for prolonged storage in solution, using oxygen-free water or a buffer with a low pH, such as 0.05 M acetic acid, can prevent oxidation.[2]
Q4: My Substance P solution seems to have lost its biological activity. What could be the cause?
A4: The loss of biological activity in aqueous solutions of Substance P can occur within minutes due to its susceptibility to oxidation, particularly at the methionine residue.[2] Additionally, degradation by various proteases can also lead to a loss of activity.[3] The stability is also pH-dependent, with rapid destruction occurring at a pH above 8.[2]
Q5: Are there different forms of Substance P, and do they have different stability profiles?
A5: Yes, the salt form of Substance P can affect its stability. One study found that the hydrochloride and trifluoroacetate (B77799) salts of Substance P are considerably more stable than the acetate (B1210297) salt.[4] The acetate salt is more prone to the spontaneous release of N-terminal dipeptides.[4]
Q6: Does the "Free Acid" form of Substance P have biological activity?
A6: this compound is considered a native analog of Substance P but is reported to not exhibit the biological activity of Substance P.[5] The biologically active form is an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no biological effect in cell-based assays. | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of aliquots. 3. Oxidation of the peptide in solution. 4. Use of the inactive "Free Acid" form in an assay requiring the active amidated form. | 1. Ensure storage at -20°C or below for frozen aliquots and +4°C for short-term storage of solutions. 2. Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[1][2] 3. Reconstitute in oxygen-free water or a slightly acidic buffer. Consider adding a carrier protein like BSA (1%) to enhance stability.[2] 4. Verify that you are using the appropriate form of Substance P for your experiment. |
| Precipitate forms in the solution upon reconstitution or after freezing. | 1. The solubility limit may have been exceeded. 2. The pH of the solvent may not be optimal. | 1. Ensure you are not exceeding the recommended solubility (e.g., 10 mg/ml in water).[2] 2. Use a buffer system that maintains a stable pH. |
| Inconsistent results between experiments. | 1. Variability in the age and storage conditions of aliquots. 2. Degradation of the stock solution over time. | 1. Use aliquots from the same batch and with a consistent storage history for a set of related experiments. 2. For critical experiments, consider using a freshly prepared solution from lyophilized powder. |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature.
-
Reconstitution: Add the appropriate volume of sterile, oxygen-free water or 0.05 M acetic acid to the vial to achieve the desired stock concentration. Gently swirl to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquoting: Immediately after reconstitution, dispense the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage:
Protocol for Assessing Substance P Stability via HPLC
-
Sample Preparation: Prepare a solution of Substance P at a known concentration in the desired buffer or solvent.
-
Initial Analysis (Time 0): Immediately analyze the freshly prepared solution using a reverse-phase HPLC system with a C18 column.
-
Storage: Store the remaining solution under the desired test conditions (e.g., +4°C, -20°C, room temperature).
-
Time-Point Analysis: At specified time intervals (e.g., 24 hours, 7 days, 1 month), thaw an aliquot (if frozen) and re-analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of the intact Substance P at each time point to the initial peak area to determine the percentage of degradation over time. The appearance of new peaks may indicate degradation products.
Visualizations
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Spontaneous chemical degradation of substance P in the solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Substance P - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Researcher's Guide to Substance P: A Comparative Analysis of Free Acid and Acetate Salt Formulations in Biological Assays
For researchers, scientists, and drug development professionals, the choice between different forms of a peptide can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Substance P free acid and Substance P acetate (B1210297) salt, focusing on their chemical properties, stability, and practical application in common biological assays. While direct comparative bioactivity data is scarce, this document outlines the key differences to inform your experimental design and ensure data reproducibility.
Executive Summary
Substance P is a neuropeptide of the tachykinin family that acts as a primary ligand for the Neurokinin-1 (NK1) receptor, playing a crucial role in pain transmission, inflammation, and mood regulation. It is commercially available in different forms, most commonly as a free acid and an acetate salt. The fundamental biological activity of the Substance P peptide is identical regardless of its salt form. The key distinctions lie in their physicochemical properties, particularly solubility and stability, which have significant implications for stock solution preparation, storage, and ultimately, the effective concentration in an assay.
The acetate salt form generally exhibits better solubility in aqueous buffers, especially at acidic pH, which can also enhance its stability. Conversely, the free acid may require dissolution in organic solvents before dilution in aqueous media. The acetate salt's primary drawback is its noted instability in solution compared to other salt forms like hydrochloride, being susceptible to degradation. This guide provides detailed protocols for key assays and highlights best practices for handling both forms to achieve reliable and consistent results.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of each form is essential for proper handling and use in assays.
| Property | Substance P, Free Acid | Substance P Acetate Salt | Reference(s) |
| Chemical Formula | C₆₃H₉₇N₁₇O₁₄S | C₆₃H₉₈N₁₈O₁₃S · xC₂H₄O₂ · yH₂O | [1][2] |
| Molecular Weight | ~1348.65 g/mol | ~1347.63 g/mol (free base) | [1][2] |
| Appearance | White to off-white powder | White powder | [1] |
| Solubility | Soluble in water and DMSO | Soluble in water (10 mg/mL) and 0.1 M acetic acid (1 mg/mL) | [1][3][4] |
| Stability | General peptide stability considerations apply. | Less stable in solution than other salt forms (e.g., HCl salt). Susceptible to oxidation of the methionine residue and N-terminal degradation in aqueous solutions. Stability is improved at low pH. | [3][5] |
| Storage | Store desiccated at -20°C | Store desiccated at -20°C | [1] |
Performance in Key Biological Assays
The following table presents typical bioactivity values for "Substance P". Researchers should consider these as reference values, with the understanding that optimal results depend on proper handling of the chosen form.
| Assay Type | Cell Line | Parameter | Reported Value | Reference(s) |
| Receptor Internalization | SH-SY5Y cells expressing tGFP-NK1R | EC₅₀ | ~18 nM | [3] |
| Calcium Mobilization | HEK293 cells expressing NK1R | -logEC₅₀ | 8.5 ± 0.3 | [5] |
| cAMP Accumulation | HEK293 cells expressing NK1R | -logEC₅₀ | 7.8 ± 0.1 | [5] |
| Receptor Binding | Transfected CHO cells expressing rat NK1R | K D | 0.33 ± 0.13 nM | [6] |
Key Considerations for Assay Performance:
-
Substance P Acetate Salt: Due to its potential for degradation in neutral or alkaline aqueous solutions, it is crucial to prepare fresh stock solutions in an acidic buffer (e.g., 0.05 M acetic acid) immediately before use.[3] Avoid repeated freeze-thaw cycles of stock solutions.
-
This compound: While listed as water-soluble, initial solubilization in a small amount of DMSO may be necessary to ensure complete dissolution before further dilution in aqueous assay buffers.
Substance P Signaling Pathways
Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a dual signaling cascade. The primary pathway involves coupling to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). A secondary pathway involves coupling to Gαs, which activates adenylyl cyclase (AC), resulting in the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are foundational protocols for key assays used to study Substance P activity.
General Experimental Workflow
The workflow for assessing the bioactivity of Substance P, whether in free acid or acetate salt form, follows a consistent pattern. Key considerations include the preparation of the peptide and the choice of the appropriate cell-based assay to measure the downstream effects of NK1 receptor activation.
NK1 Receptor Radioligand Binding Assay
This protocol is adapted from methodologies using transfected cells expressing the NK1 receptor.[6]
Objective: To determine the binding affinity (K D ) of Substance P and the density of receptors (Bmax) in a given cell preparation.
Materials:
-
HEK293 or CHO cells transfected with the NK1 receptor.
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, BSA, and peptidase inhibitors like bacitracin).
-
Radioligand: [³H]Substance P.
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Harvest transfected cells, homogenize in ice-cold membrane preparation buffer, and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Increasing concentrations of unlabeled Substance P (for competition curve) or buffer (for saturation binding).
-
A fixed concentration of [³H]Substance P.
-
Cell membrane preparation (typically 20-50 µg protein per well).
-
For non-specific binding wells, add 1 µM unlabeled Substance P.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding - non-specific binding) against the concentration of the radioligand. Analyze the data using non-linear regression to determine K D and Bmax (for saturation) or IC₅₀ (for competition).
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the increase in intracellular calcium upon NK1 receptor activation.[2][3][5]
Objective: To measure the potency (EC₅₀) of Substance P in stimulating calcium release.
Materials:
-
Cells expressing the NK1 receptor (e.g., U2OS, HEK293, SH-SY5Y).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127 (to aid dye loading).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplate 24-48 hours prior to the assay to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2-4 µM Fluo-4 AM) and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Assay Execution:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and allow it to equilibrate.
-
Record a baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's liquid handler, add varying concentrations of Substance P to the wells.
-
Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is plotted against the concentration of Substance P. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀.
cAMP Accumulation Assay
This protocol outlines a method to quantify the increase in intracellular cAMP following NK1 receptor stimulation.[5][7][8]
Objective: To measure the potency (EC₅₀) of Substance P in stimulating cAMP production.
Materials:
-
Cells expressing the NK1 receptor.
-
Assay buffer or cell culture medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).
-
Cell lysis buffer (provided with the kit).
Procedure:
-
Cell Plating: Seed cells into a suitable microplate (typically a 96- or 384-well plate) and grow to 80-90% confluency.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add the assay buffer containing a PDE inhibitor and incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of Substance P to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Add the cell lysis buffer to each well and incubate as per the kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence, or colorimetric) that is inversely or directly proportional to the amount of cAMP present.
-
Signal Measurement: Read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the Substance P concentration and fit the data to a dose-response curve to determine the EC₅₀.
References
- 1. bu.edu [bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Lack of Biological Effect of Substance P, Free Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Substance P (SP) and its free acid counterpart (SP-Free Acid), focusing on the validation of the latter's attenuated biological activity. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in understanding the critical structural determinants of Substance P's function.
Introduction to Substance P and its Biological Significance
Substance P is an eleven-amino-acid neuropeptide and a member of the tachykinin family.[1][2] It is a potent modulator of pain perception, neurogenic inflammation, and various physiological processes mediated through its high-affinity interaction with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][3] The biological activity of Substance P is critically dependent on its C-terminal amide group.[4][5] The conversion of this amide to a carboxylic acid, resulting in Substance P, Free Acid, has been shown to dramatically reduce or abolish its biological effects.[4]
Comparative Analysis of Biological Activity
Experimental evidence consistently demonstrates a significant reduction in the biological activity of this compound when compared to the amidated form. This is primarily attributed to the crucial role of the C-terminal amide in receptor binding and activation.
Data Summary
| Compound | Target Receptor | Key Biological Activity | Quantitative Comparison | Reference |
| Substance P | Neurokinin-1 Receptor (NK1R) | Receptor Agonist | Potent activation (EC50 in the nanomolar range for various functional assays) | [6][7] |
| This compound | Neurokinin-1 Receptor (NK1R) | Significantly Reduced/No Agonist Activity | At least a 2-fold reduction in relative activity/affinity compared to Substance P. | [4] |
Experimental Protocols
To differentiate the biological activity of Substance P and this compound, several key in vitro assays can be employed.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of Substance P and this compound to the NK1 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 µM phosphoramidon, 4 µg/ml chymostatin, pH 7.4).
-
Binding Reaction: A fixed concentration of a radiolabeled Substance P analog (e.g., [³H]Substance P) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Substance P or this compound.
-
Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Calcium Mobilization Assay
Objective: To measure the ability of Substance P and this compound to induce intracellular calcium mobilization, a key downstream signaling event of NK1R activation.
Methodology:
-
Cell Culture and Dye Loading: HEK293 cells expressing the NK1 receptor are seeded in a 96-well plate. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Increasing concentrations of Substance P or this compound are added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of Substance P and a typical experimental workflow for comparing its activity with the free acid form.
Caption: Substance P Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Conclusion
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P receptors in primary cultures of cortical astrocytes from the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Substance P, Free Acid and other tachykinins.
This guide provides a comprehensive comparison of Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), the principal mammalian tachykinins. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their receptor binding affinities, functional potencies, and the experimental methodologies used for their characterization.
Introduction to Tachykinins
Tachykinins are a family of neuropeptides that share a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2) responsible for their biological activity.[1] They are widely distributed throughout the central and peripheral nervous systems and are involved in a diverse range of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and vasodilation.[2] The primary mammalian tachykinins—Substance P, Neurokinin A, and Neurokinin B—are derived from two precursor genes: Tac1 (encoding SP and NKA) and Tac3 (encoding NKB). These peptides exert their effects by binding to and activating three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 receptor (NK1R), neurokinin-2 receptor (NK2R), and neurokinin-3 receptor (NK3R).[2] While each tachykinin has a preferential receptor, there is a degree of cross-reactivity, leading to a complex signaling network.[3][4]
Quantitative Comparison of Tachykinin Receptor Binding and Potency
The interaction of Substance P, Neurokinin A, and Neurokinin B with their respective receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these tachykinins for human neurokinin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Tachykinin Receptor Binding Affinities (Ki, nM)
| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P | 0.1 - 1 | 100 - 500 | >1000 |
| Neurokinin A | 10 - 50 | 1 - 10 | 100 - 500 |
| Neurokinin B | >1000 | 500 - 1000 | 1 - 10 |
Note: Values are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions and cell types used.
Table 2: Tachykinin Receptor Functional Potencies (EC50, nM)
| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P | 0.1 - 5 | 100 - 1000 | >1000 |
| Neurokinin A | 10 - 100 | 1 - 20 | 100 - 1000 |
| Neurokinin B | >1000 | >1000 | 0.1 - 10 |
Note: Values are approximate ranges compiled from multiple sources and represent the concentration of the ligand required to elicit a half-maximal response in functional assays such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation.
Tachykinin Receptor Signaling Pathways
Upon agonist binding, tachykinin receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family.[2] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2] Some studies also suggest that tachykinin receptors can couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
Experimental Protocols
The characterization of tachykinins and their receptors relies on a variety of robust in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Objective: To measure the affinity of unlabeled tachykinins (competitors) for a specific neurokinin receptor by their ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the neurokinin receptor of interest (e.g., from transfected cell lines like CHO or HEK293).
-
Radiolabeled ligand (e.g., [³H]Substance P for NK1R, [¹²⁵I]Neurokinin A for NK2R).
-
Unlabeled tachykinins (Substance P, NKA, NKB) as competitors.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor tachykinin.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
-
Inositol Phosphate Accumulation Assay
This functional assay measures the activation of Gq-coupled receptors by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).
-
Objective: To determine the potency (EC50) of tachykinins in activating neurokinin receptors by measuring the accumulation of inositol phosphates.
-
Materials:
-
Whole cells expressing the neurokinin receptor of interest.
-
Tachykinin agonists.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.[6]
-
IP1 detection kit (e.g., HTRF-based).
-
Plate reader capable of detecting the assay signal (e.g., HTRF-compatible).
-
-
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to an appropriate confluency.
-
Cell Stimulation: Replace the culture medium with stimulation buffer containing LiCl. Add varying concentrations of the tachykinin agonist to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time to allow for IP1 accumulation.
-
Lysis and Detection: Lyse the cells and add the detection reagents from the IP1 kit according to the manufacturer's instructions. This typically involves a competitive immunoassay format.[7]
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of IP1. Convert the raw assay signals to IP1 concentrations and plot the concentration of IP1 against the logarithm of the agonist concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.[6]
-
Intracellular Calcium Mobilization Assay
This is another functional assay that measures receptor activation by detecting transient increases in intracellular calcium concentration.
-
Objective: To measure the potency (EC50) of tachykinins by monitoring the mobilization of intracellular calcium following receptor activation.
-
Materials:
-
Whole cells expressing the neurokinin receptor of interest.
-
Tachykinin agonists.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[1][8]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
-
-
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom multi-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer at 37°C in the dark.
-
Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Use the instrument's liquid handler to add varying concentrations of the tachykinin agonist to the wells.
-
Signal Detection: Immediately and continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity is plotted against time to visualize the calcium transient. The peak fluorescence response at each agonist concentration is then plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[9]
-
Conclusion
Substance P, Neurokinin A, and Neurokinin B exhibit distinct but overlapping pharmacological profiles, primarily defined by their preferential affinities for the NK1, NK2, and NK3 receptors, respectively. The quantitative data from binding and functional assays are crucial for understanding their specific physiological roles and for the development of selective receptor antagonists for therapeutic applications. The experimental protocols detailed in this guide provide a foundation for the continued investigation of this important class of neuropeptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptors: a radioligand binding perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Nuances of Neurokinin Receptor Interactions: A Comparative Guide to Substance P, Free Acid Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the intricate dance between ligands and their receptors is paramount. This guide provides an objective comparison of the cross-reactivity of Substance P, Free Acid with neurokinin receptors (NK1, NK2, and NK3), supported by experimental data and detailed protocols. By examining its binding affinities and functional potencies alongside selective agonists and antagonists, we aim to offer a comprehensive resource for navigating the complexities of the tachykinin system.
Substance P (SP), an undecapeptide neuropeptide, is the preferential endogenous ligand for the neurokinin-1 (NK1) receptor. However, its interaction is not entirely exclusive, exhibiting a degree of cross-reactivity with the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. This phenomenon holds significant implications for drug discovery and the interpretation of physiological and pathological processes mediated by the tachykinin family.
Quantitative Comparison of Ligand-Receptor Interactions
To elucidate the binding and functional selectivity of this compound, the following tables summarize key quantitative data (Ki and EC50 values) for SP and a panel of selective neurokinin receptor agonists and antagonists.
Table 1: Binding Affinity (Ki) of Tachykinin Ligands for Neurokinin Receptors
| Ligand | Receptor Subtype | Ki (nM) | Ligand Type |
| This compound | NK1 | Data Not Found | Endogenous Agonist |
| NK2 | Data Not Found | ||
| NK3 | Data Not Found | ||
| [Sar⁹,Met(O₂)¹¹]-Substance P | NK1 | ~0.74 | Selective NK1 Agonist |
| Septide | NK1 | 2900 - 3700[1] | Selective NK1 Agonist |
| GR73632 | NK1 | Data Not Found | Selective NK1 Agonist |
| SR140333 | NK1 | 0.74[2] | Selective NK1 Antagonist |
| L-733,060 | NK1 | ~0.8[3] | Selective NK1 Antagonist |
| GR64349 | NK2 | Data Not Found | Selective NK2 Agonist |
| SR48968 (Saredutant) | NK2 | Data Not Found | Selective NK2 Antagonist |
| NK3 (human) | 350[4] | ||
| Senktide | NK3 | Data Not Found | Selective NK3 Agonist |
| SB222200 | NK3 | 4.4[5] | Selective NK3 Antagonist |
| NK1 (human) | >100,000[5] | ||
| NK2 (human) | 250[5] |
Note: Ki values represent the inhibition constant, indicating the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value signifies higher binding affinity.
Table 2: Functional Potency (EC50/IC50) of Tachykinin Ligands at Neurokinin Receptors
| Ligand | Receptor Subtype | Functional Assay | EC50/IC50 (nM) | Ligand Type |
| This compound | NK1 | Ca²⁺ Mobilization | ~3.16 (-logEC50 = 8.5) | Endogenous Agonist |
| NK1 | cAMP Accumulation | ~15.8 (-logEC50 = 7.8) | ||
| NK2 | Data Not Found | Data Not Found | ||
| NK3 | Data Not Found | Data Not Found | ||
| [Sar⁹,Met(O₂)¹¹]-Substance P | NK1 | Inositol Phosphate Formation | 3.8[2] | Selective NK1 Agonist |
| Septide | NK1 | Inositol Phosphate Accumulation | 5[1] | Selective NK1 Agonist |
| GR73632 | NK1 | Guinea Pig Vas Deferens Contraction | 2 | Selective NK1 Agonist |
| SR140333 | NK1 | [Sar⁹,Met(O₂)¹¹]-SP induced IP formation | IC50 = 1.6[2] | Selective NK1 Antagonist |
| L-733,060 | NK1 | SP-induced [Ca²⁺]i mobilization | IC50 = 30-300 | Selective NK1 Antagonist |
| GR64349 | NK2 | Rat Colon Contraction | 3.7[6][7] | Selective NK2 Agonist |
| SR48968 (Saredutant) | NK2 | NKA-induced bronchoconstriction | - | Selective NK2 Antagonist |
| Senktide | NK3 | Dopaminergic Neuron Excitation | 41.2[8] | Selective NK3 Agonist |
| NK1 | Agonist activity | EC50 = 35,000[8][9] | ||
| SB222200 | NK3 | NKB-induced Ca²⁺ mobilization | IC50 = 18.4[5] | Selective NK3 Antagonist |
Note: EC50 represents the concentration of an agonist that produces 50% of the maximal response. IC50 represents the concentration of an antagonist that inhibits 50% of the agonist response. A lower value indicates higher potency.
Signaling Pathways and Experimental Workflows
The activation of neurokinin receptors by agonists like Substance P initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq/11 and Gs proteins, leading to downstream second messenger production.
Caption: Signaling pathway of Substance P via the NK1 receptor.
The determination of ligand binding and functional activity relies on standardized experimental procedures. The following diagram outlines a typical workflow for assessing receptor cross-reactivity.
Caption: Workflow for assessing neurokinin receptor cross-reactivity.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (a fixed amount).
-
A fixed concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [¹²⁵I]Bolton-Hunter Substance P for NK1).
-
A range of concentrations of the unlabeled test compound (competitor).
-
-
For total binding wells, add only the membrane and radioligand.
-
For non-specific binding wells, add membrane, radioligand, and a high concentration of a known non-radiolabeled ligand.
-
Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled GPCRs.
1. Cell Preparation:
-
Seed cells expressing the target neurokinin receptor in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate in the dark at 37°C.
-
After incubation, wash the cells to remove excess dye.
2. Compound Addition and Signal Detection:
-
Prepare a dilution series of the test compound (agonist or antagonist).
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the test compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Immediately begin recording fluorescence intensity over time.
3. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.
Functional Assay: cAMP Accumulation
This assay quantifies the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger for Gs-coupled GPCRs.
1. Cell Preparation:
-
Seed cells expressing the target neurokinin receptor in a suitable multi-well plate.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
2. Compound Stimulation:
-
Add varying concentrations of the test agonist to the cells and incubate for a defined period.
-
For Gi-coupled receptors, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist to measure the inhibition of cAMP production.
-
For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates from the standard curve.
-
For Gs-coupled receptors, plot the cAMP concentration against the log of the agonist concentration to determine the EC50.
-
For Gi-coupled receptors, plot the inhibition of forskolin-stimulated cAMP production against the log of the agonist concentration to determine the EC50.
-
For antagonists, determine the IC50 from the inhibition of the agonist-induced cAMP response.
References
- 1. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor: characterization on the U373MG cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GR 64349 | NK2 Receptor Agonists: R&D Systems [rndsystems.com]
- 7. GR-64349 | NK2R agonist | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Substance P, Free Acid: A Comparative Analysis of NK1 Receptor Binding and Activation
Yes, Substance P, Free Acid, a biologically active undecapeptide, demonstrates high-affinity binding to the Neurokinin-1 (NK1) receptor, initiating a cascade of intracellular signaling events.[1][2] This guide provides a comprehensive comparison of Substance P's interaction with the NK1 receptor against several alternative ligands, supported by quantitative binding data and detailed experimental methodologies. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the selection of appropriate tools for studying the NK1 receptor system.
Comparative Analysis of Binding Affinities
Substance P acts as the endogenous agonist for the NK1 receptor, exhibiting a high degree of binding affinity.[1] A range of synthetic antagonists has been developed to probe and modulate the activity of this receptor. The following table summarizes the binding affinities (Ki/Kd) of Substance P and a selection of these antagonists for the NK1 receptor. Lower Ki/Kd values are indicative of higher binding affinity.
| Compound | Type | Species | Ki/Kd (nM) | Reference(s) |
| Substance P | Agonist | Rat | 0.33 (Kd) | [3] |
| Aprepitant | Antagonist | Human | ~0.1 (IC50) | |
| Netupitant | Antagonist | Human | ~0.96 (Ki) | |
| Rolapitant | Antagonist | Human | 0.66 (Ki) | |
| Fosaprepitant | Antagonist | Human | Prodrug of Aprepitant | |
| Maropitant (B1663616) | Antagonist | Canine | Potent and Selective | [4][5] |
| L-733,060 | Antagonist | Human | ~0.8 (estimated) | |
| SR140333 | Antagonist | Human | 0.74 (Ki) | |
| GR205171 | Antagonist | Human | High Affinity | |
| CP-99,994 | Antagonist | Human | High Affinity | |
| Tetracoumaroyl spermine | Antagonist | Human | 3.3 (Ki) |
NK1 Receptor Signaling Pathway
Upon binding of Substance P to the NK1 receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the NK1 receptor using [3H]Substance P.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor expression and antagonism by the NK-1R antagonist maropitant in canine melanoma cell lines and primary tumour tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Efficacy of Substance P, Free Acid from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
Substance P, a neuropeptide of the tachykinin family, is a critical mediator in pain transmission, neurogenic inflammation, and various physiological processes.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR). Given its significance in research and drug development, ensuring the quality and efficacy of synthetic Substance P, Free Acid is paramount. This guide provides a framework for objectively comparing Substance P from different suppliers, complete with experimental protocols and data presentation strategies.
Ensuring Quality and Consistency: The First Step
Before assessing biological activity, it is crucial to verify the identity, purity, and concentration of the Substance P peptide from each supplier. Discrepancies in these fundamental aspects can significantly impact experimental outcomes.
Key Quality Control (QC) Parameters:
-
Identity Verification: Mass Spectrometry (MS) should be performed to confirm that the molecular weight of the peptide matches the theoretical mass of Substance P (1347.6 g/mol ).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method to determine the purity of the peptide. For biological assays, a purity of >95% is generally recommended. The HPLC chromatogram will also reveal the presence of any impurities.
-
Quantification: Accurate determination of the peptide concentration is critical for comparing dose-response relationships. Amino Acid Analysis (AAA) is the most accurate method for quantifying peptides.
It is advisable to request certificates of analysis from suppliers that include data from these QC tests.
Comparative Efficacy: Experimental Approaches
The efficacy of Substance P can be determined by its ability to bind to and activate its receptor, NK-1R, leading to downstream cellular responses. The following are key in vitro assays to compare the bioactivity of Substance P from different sources.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, all quantitative data should be summarized in a structured table. This allows for a direct, at-a-glance assessment of the performance of Substance P from each supplier.
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard |
| Purity (HPLC) | >98% | >95% | >97% | >99% |
| Identity (Mass Spec) | Confirmed | Confirmed | Confirmed | Confirmed |
| EC50 (Calcium Flux Assay) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| EC50 (ERK Phosphorylation) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Receptor Binding Affinity (Ki) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Maximal Response (% of Ref.) | Value ± SD | Value ± SD | Value ± SD | 100% |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the bioactivity of Substance P.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of NK-1R by Substance P. This is a direct and rapid measure of receptor activation.
Principle: Substance P binding to the Gq-coupled NK-1R activates phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Methodology:
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the human NK-1R (e.g., HEK293 or CHO cells) in a 96-well or 384-well black-walled, clear-bottom plate until confluent.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1-2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of Substance P from each supplier in the assay buffer.
-
Assay Execution: Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the Substance P dilutions to the cells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Determine the peak fluorescence response for each concentration of Substance P. Plot the dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response) for each supplier's product.
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in the NK-1R signaling cascade.
Principle: Activation of NK-1R can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Starvation: Culture NK-1R expressing cells in a 96-well plate. Once the cells reach 80-90% confluency, starve them in a serum-free medium for 4-24 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of Substance P from each supplier for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The levels of phosphorylated ERK (p-ERK) and total ERK can be quantified using various methods, such as:
-
In-Cell Western/ELISA: Use specific primary antibodies against p-ERK and total ERK, followed by detection with fluorescently or HRP-conjugated secondary antibodies.[3][4]
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-ERK and total ERK.
-
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Plot the dose-response curve of normalized p-ERK levels versus Substance P concentration and calculate the EC50 value.
Competitive Receptor Binding Assay
This assay directly measures the ability of Substance P from different suppliers to bind to the NK-1R.
Principle: Unlabeled Substance P competes with a labeled (e.g., radiolabeled or fluorescently labeled) Substance P ligand for binding to the NK-1R. The amount of labeled ligand displaced is proportional to the affinity and concentration of the unlabeled Substance P.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing a high level of NK-1R.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a labeled Substance P analogue (e.g., ¹²⁵I-labeled [Tyr⁸]-Substance P) and increasing concentrations of unlabeled Substance P from each supplier.
-
Incubation and Separation: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature). Separate the bound from the free labeled ligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand against the concentration of the unlabeled Substance P. Calculate the IC50 value (the concentration that inhibits 50% of the specific binding of the labeled ligand) and subsequently the inhibition constant (Ki) for each supplier's product.
Visualizing Key Processes
To better understand the underlying mechanisms and the experimental design, the following diagrams illustrate the Substance P signaling pathway and a general workflow for comparing product efficacy.
Caption: Substance P Signaling Pathway.
Caption: Experimental Workflow for Efficacy Comparison.
By following this comprehensive guide, researchers can systematically and objectively evaluate the efficacy of this compound from various suppliers, ensuring the selection of a high-quality reagent for reliable and reproducible experimental results.
References
A Comparative Analysis of Substance P, its Free Acid Form, and NK1 Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Substance P, its native and modified forms, and the antagonists that block its action is critical for advancing research in pain, inflammation, and emesis. This guide provides an objective comparison of their mechanisms, biological effects, and pharmacological properties, supported by experimental data and detailed protocols.
Substance P (SP) is an eleven-amino-acid neuropeptide that plays a pivotal role in numerous physiological and pathological processes, including pain transmission, neurogenic inflammation, and the vomiting reflex.[1][2] Its biological activity is primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). The native, biologically active form of Substance P is characterized by a C-terminal amide, a modification crucial for its high-affinity binding and activation of the NK1 receptor.[3][4] In contrast, Substance P, Free Acid, which lacks this C-terminal amide, exhibits significantly reduced or no biological activity at the NK1 receptor.[3][5] NK1 receptor antagonists are a class of drugs that competitively bind to the NK1 receptor, thereby blocking the effects of Substance P.[6] These antagonists have found significant therapeutic application, particularly in the prevention of chemotherapy-induced nausea and vomiting (CINV).[7][8]
Mechanism of Action and Signaling Pathways
Substance P exerts its effects by binding to and activating the NK1 receptor, which is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.[9][10] This initiates a well-defined signaling cascade. Upon activation, the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium ions (Ca2+) into the cytosol.[11] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC).[9]
Downstream of this initial cascade, the activation of the NK1 receptor also leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11][12] Furthermore, this signaling cascade can lead to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[13]
NK1 receptor antagonists, by competitively binding to the NK1 receptor, prevent the binding of Substance P and thereby inhibit the initiation of this entire signaling cascade.[6] this compound, due to its lack of the C-terminal amide, is unable to effectively bind to and activate the NK1 receptor, resulting in a lack of downstream signaling.[3]
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aprepitant [drugcentral.org]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. innoprot.com [innoprot.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. indigobiosciences.com [indigobiosciences.com]
Substance P, Free Acid: A Comparative Guide for Neurogenic Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Substance P, Free Acid as a control in neurogenic inflammation models. We will explore its performance relative to other common controls, supported by experimental data and detailed protocols. This document aims to equip researchers with the necessary information to make informed decisions when designing experiments to investigate neurogenic inflammation.
Introduction to Neurogenic Inflammation and Substance P
Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, increased vascular permeability leading to plasma extravasation, and mast cell degranulation.[1][2] This process is primarily mediated by the release of neuropeptides from sensory nerve endings.[3][4] Substance P (SP), an eleven-amino acid neuropeptide belonging to the tachykinin family, is a key player in initiating and propagating neurogenic inflammation.[5][6] Upon its release, Substance P binds with high affinity to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor expressed on various cell types including endothelial cells, mast cells, and immune cells.[3][5][6] This interaction triggers a signaling cascade that leads to the cardinal signs of inflammation. Given its potent pro-inflammatory effects, Substance P is widely used to induce neurogenic inflammation in experimental models.
The Role of this compound as a Negative Control
In experimental design, the use of appropriate controls is critical for the valid interpretation of results. In the context of neurogenic inflammation models, this compound serves as an ideal negative control.
What is this compound?
This compound is a synthetic variant of the Substance P peptide. The key distinction lies in its C-terminus. The native, biologically active form of Substance P has an amidated C-terminus (a -CONH2 group). This amidation is crucial for its high-affinity binding to the NK1 receptor and subsequent biological activity. In contrast, this compound possesses a free carboxyl group (-COOH) at its C-terminus. This seemingly minor modification significantly reduces its affinity for the NK1 receptor, rendering it biologically inactive or substantially less potent compared to the native peptide.
Why Use this compound as a Control?
The primary purpose of using this compound is to demonstrate the specificity of the observed inflammatory response to the activation of the NK1 receptor by amidated Substance P. By administering this compound under the same experimental conditions, researchers can confirm that the resulting edema, plasma extravasation, or other inflammatory markers are not due to non-specific effects of the peptide itself, such as its charge or amino acid sequence.
Comparison of Controls for Neurogenic Inflammation Models
Several types of controls can be employed in neurogenic inflammation studies. The choice of control depends on the specific research question.
| Control Substance | Mechanism of Action | Primary Use | Advantages | Limitations |
| This compound | Lacks the C-terminal amide group, resulting in significantly reduced or no binding to the NK1 receptor. | Negative control to demonstrate the specificity of the biological effects of amidated Substance P. | Structurally very similar to the active peptide, controlling for non-specific peptide effects. | May not be completely inert at very high concentrations. |
| Vehicle Control (e.g., Saline, PBS) | The solvent used to dissolve the active substance (Substance P). | To control for the effects of the injection/administration procedure and the solvent itself. | Simple and essential for any in vivo experiment. | Does not control for non-specific effects of the peptide. |
| NK1 Receptor Antagonists (e.g., CP-96,345, L-703,606) | Competitively or non-competitively block the NK1 receptor, preventing Substance P from binding and initiating a response.[2] | To confirm that the observed inflammatory response is mediated specifically through the NK1 receptor. | Highly specific mechanism of action. | Can have off-target effects; requires careful dose-response studies. |
| Substance P Fragments (e.g., SP(1-7)) | N-terminal fragments of Substance P that may modulate the activity of the full-length peptide but do not typically induce inflammation on their own.[7] | To investigate the roles of different parts of the Substance P molecule and its metabolites. | Can provide insights into the metabolic processing and regulation of Substance P. | Effects can be complex and context-dependent. |
| Scrambled Peptides | Peptides with the same amino acid composition as Substance P but in a random sequence. | Negative control to rule out effects related to the amino acid composition independent of the specific sequence. | Controls for the general chemical properties of the peptide. | May not perfectly mimic the physical properties of the native peptide. |
Signaling Pathways in Neurogenic Inflammation
The binding of Substance P to its NK1 receptor on endothelial and immune cells initiates a cascade of intracellular events leading to inflammation.
Experimental Workflow for a Neurogenic Inflammation Model
A typical in vivo experiment to assess neurogenic inflammation involves the intradermal injection of Substance P and subsequent measurement of the inflammatory response.
Detailed Experimental Protocol: Plasma Extravasation Assay
This protocol provides a method for quantifying plasma extravasation in rodent skin as a measure of neurogenic inflammation.
Materials:
-
Substance P (amidated)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Evans Blue dye (e.g., 2% in sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Spectrophotometer
-
Standard laboratory equipment (syringes, needles, tubes, etc.)
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Shave the dorsal skin to expose the injection sites.
-
Dye Administration: Inject Evans Blue dye intravenously (e.g., via the tail vein) at a dose of 50 mg/kg. Allow the dye to circulate for 5-10 minutes.
-
Intradermal Injections: Make intradermal injections (e.g., 50 µL) of the test substances at distinct sites on the shaved back. Include groups for vehicle, Substance P (e.g., 10⁻⁵ M), and this compound (e.g., 10⁻⁵ M).
-
Incubation: Allow the inflammatory response to develop for a set period (e.g., 30 minutes).
-
Tissue Collection: Euthanize the animal and collect skin punch biopsies (e.g., 8 mm diameter) from each injection site.
-
Dye Extraction: Place each skin sample in a tube with formamide (e.g., 1 mL) and incubate at 60°C for 24 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the tubes to pellet the tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Quantify the amount of extravasated dye by comparing the absorbance values to a standard curve of known Evans Blue concentrations. Compare the results between the different treatment groups using appropriate statistical tests.
Logical Comparison of Controls
The selection of a control is a critical step in experimental design, and each type of control addresses a different aspect of the experiment's validity.
Conclusion
References
- 1. Blocking Neurogenic Inflammation for the Treatment of Acute Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Substance P, Free Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Substance P, a neuropeptide involved in pain transmission and inflammatory responses, requires careful handling and disposal to ensure laboratory safety and environmental protection. Although Safety Data Sheets (SDS) for Substance P often do not classify it as a hazardous substance, its potent biological activity necessitates treating it with caution.[1] Adherence to institutional and local regulations for chemical waste is paramount.[2] This guide provides a detailed, step-by-step procedure for the proper disposal of Substance P, free acid, in both liquid and solid forms.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health & Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the product in use.[2] Always handle Substance P in a designated area, such as a chemical fume hood, to avoid inhalation of the lyophilized powder, which can easily become airborne.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
Step-by-Step Disposal Procedures
The proper disposal method for this compound, depends on whether it is in a liquid or solid waste form. Segregation of waste streams is a critical first step.[3]
Liquid Waste Disposal (Aqueous Solutions)
Never pour Substance P solutions directly down the drain without prior inactivation and neutralization, and always in accordance with institutional EHS approval.[2] The primary method for rendering peptide solutions safe for disposal is through chemical inactivation by hydrolysis, which breaks the peptide bonds.
Experimental Protocol for Inactivation:
-
Select an Inactivation Reagent: Choose a strong acid or base for hydrolysis. Common choices include:
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
A 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) can also be effective for many peptides.
-
-
Inactivation Procedure:
-
In a designated chemical fume hood, carefully and slowly add the liquid Substance P waste to a larger volume of the chosen inactivation solution. A recommended ratio is 1 part peptide waste to 10 parts inactivation solution.
-
Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.
-
-
Neutralization:
-
After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0.
-
For acidic solutions (e.g., after using HCl), slowly add a base such as sodium bicarbonate or sodium hydroxide.
-
For basic solutions (e.g., after using NaOH), slowly add an acid like hydrochloric acid.
-
Use pH indicator strips or a calibrated pH meter to verify the final pH.
-
-
Final Disposal:
-
Once neutralized, and with explicit permission from your institution's EHS department, the solution may be permissible for drain disposal with copious amounts of running water.[4]
-
If drain disposal is not permitted, collect the neutralized waste in a clearly labeled, sealed, and appropriate waste container for collection by your institution's hazardous waste management service.[3]
-
Solid Waste Disposal
Solid waste contaminated with Substance P includes items such as:
-
Empty vials
-
Pipette tips
-
Gloves and other contaminated PPE
-
Absorbent materials used for spills
Procedure for Solid Waste:
-
Segregation: Collect all solid waste contaminated with Substance P in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The label should identify the contents as "Chemical Waste" and list "this compound."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2]
Quantitative Data for Inactivation
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Final pH for Aqueous Waste |
| Sodium Hydroxide (NaOH) | 1 M | 24 hours | 6.0 - 8.0 |
| Hydrochloric Acid (HCl) | 1 M | 24 hours | 6.0 - 8.0 |
| Sodium Hypochlorite (Bleach) | 0.5 - 1.0% (final conc.) | > 1 hour | 6.0 - 8.0 (after neutralization) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Personal protective equipment for handling Substance P, Free Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Substance P, Free Acid. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, a cautious approach is paramount. The following procedures are based on general best practices for handling potent biologically active peptides and research chemicals with unknown toxicity.
Hazard Assessment
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Exposure Route | Recommended PPE | Specifications and Best Practices |
| Inhalation | NIOSH-approved Respirator | For handling powders outside of a certified chemical fume hood, a respirator with an N100, R100, or P100 filter is recommended.[2] All respirator use must be in accordance with a comprehensive respiratory protection program, including medical clearance, training, and fit-testing.[2] |
| Skin Contact | Powder-free Nitrile Gloves | Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated, torn, or punctured.[3] Avoid PVC gloves as they offer little protection against chemical exposure.[4] |
| Disposable Gown or Lab Coat | A disposable gown or a dedicated lab coat that can be decontaminated is essential. Ensure it has long sleeves and a secure closure. | |
| Eye and Face Contact | Safety Goggles and Face Shield | Safety goggles should be worn at all times.[4] A face shield should be used in conjunction with goggles when there is a risk of splashes or aerosol generation.[2][4] |
Safe Handling Procedures
Adherence to standard operating procedures is crucial for minimizing risk.
Engineering Controls:
-
Always handle this compound, in a certified chemical fume hood to minimize inhalation exposure.
-
Use a balance with a draft shield when weighing the powdered substance.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling Substance P.
-
Weighing and Reconstitution:
-
Carefully weigh the required amount of the powdered substance on weighing paper or in a weigh boat.
-
To reconstitute, slowly add the solvent (e.g., DMSO, water) to the vial containing the powder.[1] Avoid shaking, which can cause aerosolization; instead, gently vortex or pipette to dissolve.
-
-
Experimental Use:
-
When transferring solutions, use appropriate pipettes with aerosol-resistant tips.
-
Keep all containers with this compound, sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the substance. A 10% bleach solution followed by a water rinse is generally effective for decontaminating surfaces.
-
Remove and dispose of outer gloves before leaving the handling area.
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
-
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
| Emergency Situation | Immediate Action |
| Minor Spill (Powder) | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including a respirator. 3. Gently cover the spill with damp paper towels to avoid raising dust. 4. Carefully wipe up the spill, working from the outside in. 5. Place all contaminated materials in a sealed bag for hazardous waste disposal. 6. Decontaminate the spill area with a suitable cleaning agent. |
| Major Spill | 1. Evacuate the laboratory and alert others. 2. Contact your institution's Environmental Health and Safety (EHS) department immediately. 3. Prevent entry to the affected area. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3] 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth with water. Do NOT induce vomiting.[3] 2. Never give anything by mouth to an unconscious person.[3] 3. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound, and associated waste is essential to prevent environmental contamination and accidental exposure.
Waste Classification:
-
This compound, with CAS number 71977-09-8, is not classified as a P-listed (acutely hazardous) waste by the EPA.[6][7][8] Therefore, the stringent disposal requirements for P-listed wastes do not apply.[8]
Disposal Procedures:
-
Unused or Expired this compound:
-
Collect the original vial or any unused material in a clearly labeled, sealed container for hazardous chemical waste.
-
-
Contaminated Materials:
-
Liquid Waste:
-
Collect all aqueous solutions containing Substance P in a designated, sealed, and labeled hazardous waste container.
-
-
Empty Containers:
-
Even if visually empty, the original vial may contain residual powder. It should be managed as hazardous waste and placed in the solid waste container.[7]
-
-
Waste Pickup:
-
Arrange for the pickup of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for Substance P Handling.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. genscript.com [genscript.com]
- 5. download.basf.com [download.basf.com]
- 6. P-Listed Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. sfasu.edu [sfasu.edu]
- 8. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
